Product packaging for 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene(Cat. No.:CAS No. 632340-40-0)

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene

Cat. No.: B12598518
CAS No.: 632340-40-0
M. Wt: 122.10 g/mol
InChI Key: AMAQKLKQYJZECJ-UHFFFAOYSA-N
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Description

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a specialized organophosphorus compound derived from the classic barrelene framework, where a single phosphorus atom replaces a bridgehead carbon. The parent hydrocarbon, bicyclo[2.2.2]octa-2,5,7-triene (common name: barrelene), is a well-known bicyclic organic compound (C8H8) first synthesized in 1960 and is of persistent theoretical interest due to its unique strain and symmetric geometry . This phosphorus analog inherits the rigid, three-dimensional barrelene scaffold but introduces the versatile coordination and electronic properties of phosphorus, making it a valuable reagent for exploratory research. Its primary research applications are anticipated in the fields of ligand design in coordination chemistry and catalysis, where the phosphorus atom can coordinate to various metals, and in advanced materials science as a building block for novel polymers or frameworks. The compound is strictly for research applications. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7P B12598518 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene CAS No. 632340-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

632340-40-0

Molecular Formula

C7H7P

Molecular Weight

122.10 g/mol

IUPAC Name

1-phosphabicyclo[2.2.2]octa-2,5,7-triene

InChI

InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H

InChI Key

AMAQKLKQYJZECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CP2C=CC1C=C2

Origin of Product

United States

Historical and Theoretical Context of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene Chemistry

Evolution of Bridged Heterocyclic Systems in Organic Chemistry

The study of heterocyclic compounds dates back to the 19th century, with early discoveries including furan, pyrrole, and thiophene. These initial findings laid the groundwork for a vast area of research that now accounts for over half of all known organic compounds. Bridged ring systems, a class of compounds containing two rings that share a pair of non-adjacent bridgehead atoms, introduced a third dimension to cyclic chemistry. fu-berlin.de The all-carbon bicyclo[2.2.2]octane framework, the structural parent of the title compound, was first synthesized in 1939 and quickly became a key scaffold for studying the principles of stereochemistry, reaction mechanisms, and strain theory.

The incorporation of heteroatoms into these bridged skeletons significantly expanded their chemical diversity and utility. Nitrogen-containing bridged systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), became widely recognized for their catalytic and basic properties. The progressive introduction of other heteroatoms, including oxygen, sulfur, and eventually phosphorus, allowed chemists to fine-tune the electronic and steric properties of these three-dimensional structures, leading to applications in medicinal chemistry, materials science, and catalysis. rsc.org

Early Developments in Phosphorus Heterocycle Synthesis and Characterization

The chemistry of organophosphorus compounds began its rapid development in the mid-20th century. While the first phosphinine (phosphabenzene), a phosphorus analogue of pyridine, was synthesized in 1966, the creation of diverse phosphorus-containing heterocycles initially posed significant synthetic challenges. uni-regensburg.de Early methods often involved the reaction of phosphorus halides with di-Grignard or di-lithio reagents.

A significant breakthrough in the synthesis of six-membered phosphorus heterocycles was the development of cycloaddition reactions. acs.orgjku.at For instance, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and phosphaalkynes (compounds with a P≡C triple bond) emerged as a powerful tool for constructing phosphinine rings. acs.orgjku.at Another key strategy involves the Diels-Alder or [4+2] cycloaddition, where a phosphorus-containing diene reacts with a dienophile, or vice versa. These methods paved the way for the synthesis of more complex structures, including the bicyclic systems that are the focus of this article. nih.govresearchgate.net Characterization relied heavily on multinuclear NMR spectroscopy, particularly ³¹P NMR, which provides invaluable information about the electronic environment and coordination number of the phosphorus atom. organicchemistrydata.orguzhnu.edu.ua

Conceptual Frameworks for Strain and Aromaticity in Bicyclo[2.2.2]octane Derivatives

The bicyclo[2.2.2]octane skeleton is inherently strained due to the eclipsing conformations along the three ethano bridges. This strain energy, estimated to be around 11-13 kcal/mol, influences the reactivity and stability of its derivatives. Introducing double bonds, as in the case of barrelene (bicyclo[2.2.2]octa-2,5,7-triene), dramatically increases this strain. Barrelene, the all-carbon analogue of 1-phosphabicyclo[2.2.2]octa-2,5,7-triene, is of significant interest to theoretical chemists due to its unusual geometry and reactivity. orgsyn.org

When a phosphorus atom replaces a carbon at a bridgehead position, several factors come into play. Phosphorus prefers smaller bond angles than sp³-hybridized carbon, which can potentially alleviate some angle strain within the bicyclic cage. However, the introduction of the three double bonds in this compound, also known as phosphabarrelene, creates a highly constrained system.

The concept of aromaticity is also central. The constituent rings of phosphabarrelene can be viewed as three phosphinine rings sharing C-C edges. Phosphinine itself is considered an aromatic compound, though its aromaticity is estimated to be about 88% of that of benzene (B151609). acs.org This reduced aromaticity, coupled with the high ring strain of the barrelene framework, makes this compound a highly reactive and difficult-to-isolate species.

Table 1: Comparison of Calculated Strain Energies and Structural Parameters for Bicyclic Compounds
CompoundBridgehead Atom(s)Calculated Strain Energy (kcal/mol)Bridgehead Angle (C-X-C, degrees)
Bicyclo[2.2.2]octaneC, C~13~109.5
1-Phosphabicyclo[2.2.2]octaneP, CData not widely available~96-101
BarreleneC, CHighData not widely available
1,4-DiphosphabarreleneP, PHigh~86-87

Note: Exact strain energies can vary based on the computational method used. The values presented are for general comparison.

Seminal Contributions to the Understanding of this compound and Related Structures

Direct synthesis and isolation of the parent this compound is exceptionally challenging due to its inherent strain and reactivity. However, seminal work has been accomplished on closely related, stabilized derivatives.

A key synthetic route to the phosphabarrelene core is the [4+2] cycloaddition reaction between a phosphinine and a reactive alkyne. Previous studies have demonstrated that activated alkynes like hexafluoro-2-butyne (B1329351) can react with certain phosphinines to form 1-phosphabarrelene derivatives. researchgate.net For example, the reaction of a pyridyl-functionalized phosphinine with hexafluoro-2-butyne at elevated temperatures yields the corresponding pyridyl-phosphabarrelene. fu-berlin.de

The synthesis of 1,4-diphosphabarrelenes, where both bridgehead atoms are phosphorus, has also been achieved through similar cycloaddition strategies, providing important models for understanding the structure and bonding in these caged systems. researchgate.net Furthermore, a 2,4,6-triphenyl-substituted benzophosphabarrelene has been synthesized and characterized, highlighting the use of bulky substituents to stabilize the reactive framework. The coordination chemistry of these compounds has also been explored; for instance, a nickel carbonyl complex of a phosphabicyclo[2.2.2]octa-2,5,7-triene has been reported, demonstrating their potential as ligands in organometallic chemistry. uni-regensburg.de

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphabarrelene and Related Compounds
Compound TypeSubstituents³¹P NMR Shift (δ, ppm)Reference
Pyridyl-Phosphabarrelene-CF₃, Pyridyl-68.8 fu-berlin.de
1,4-Diphosphabarrelene-Ph, -Et-86.3 to -87.3 researchgate.net
2-Phosphabicyclo[2.2.2]octa-5,7-dieneVarious+3.9 to +7.6 uzhnu.edu.ua

Interdisciplinary Significance of Bridged Phosphorus Compounds in Contemporary Chemistry

Bridged phosphorus compounds, including derivatives of the phosphabicyclo[2.2.2]octane system, hold significant potential across various chemical disciplines. Their rigid, three-dimensional structures make them valuable as building blocks (scaffolds) in drug design, where structural rigidity can enhance binding to biological targets and improve pharmacokinetic properties. rsc.org

In catalysis, the unique steric and electronic environment of the phosphorus bridgehead atom makes these compounds attractive as ligands for transition metals. The fixed geometry of the bicyclic frame allows for precise control over the coordination environment of a metal center, which can influence the selectivity and efficiency of catalytic reactions. The development of chiral phosphabarrelene-type ligands is an active area of research for applications in asymmetric catalysis. researchgate.net

Furthermore, the chemistry of these strained molecules continues to push the boundaries of our understanding of chemical bonding, reactivity, and aromaticity. They serve as important test cases for computational chemistry, allowing for the refinement of theoretical models that can predict the properties of other novel and unstable molecules. uni-regensburg.de

Synthetic Methodologies for 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene and Its Functionalized Analogues

De Novo Synthetic Routes to the 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene Core

The formation of the fundamental this compound framework is a testament to the power of pericyclic reactions in constructing complex molecular architectures. While various synthetic strategies can be envisioned, the field has been dominated by the strategic coupling of carefully designed precursor fragments.

Intramolecular Cyclization and Ring-Closing Approaches

While the intramolecular cyclization of acyclic precursors is a powerful tool in the synthesis of various carbocyclic and heterocyclic systems, its application to the direct formation of the this compound core is not prominently documented in the literature. Conceptually, a suitably substituted diene tethered to a phosphorus-containing dienophile could undergo an intramolecular Diels-Alder reaction to furnish the desired bicyclic structure. However, the synthesis and conformational requirements of such a precursor present significant synthetic hurdles.

Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of a wide array of unsaturated rings, including those containing phosphorus. wikipedia.orgnih.govmedwinpublishers.com In principle, a diene-containing phosphorus precursor could be subjected to RCM to form a phosphorus-containing ring, which could then be further elaborated to the target triene. However, specific examples of the application of RCM for the direct synthesis of the this compound skeleton are scarce in the reviewed literature.

Precursor Design and Strategic Fragment Coupling

The most successful and widely employed strategy for the synthesis of 1-phosphabicyclo[2.2.2]octa-2,5,7-trienes involves a [4+2] cycloaddition reaction between a phosphinine (a phosphorus-containing analogue of benzene) and a suitable dienophile, typically an alkyne. fu-berlin.demasterorganicchemistry.comlibretexts.org This approach strategically couples two key fragments to assemble the bicyclic core in a single, atom-economical step.

The design of the precursors is crucial for the success of this reaction. The phosphinine acts as the diene component, providing the four π-electrons for the cycloaddition. The choice of substituents on the phosphinine ring can influence its reactivity and the properties of the resulting phosphabarrelene. For instance, the synthesis of a pyridyl-functionalized 1-phosphabarrelene utilizes 2-(2′-pyridyl)-4,6-diphenyl-λ³-phosphinine as the diene precursor. fu-berlin.deamanote.com

The dienophile is typically an activated alkyne, which provides the two π-electrons for the cycloaddition. The reaction between a diene and an alkyne leads to the formation of a 1,4-cyclohexadiene (B1204751) derivative. nih.govlibretexts.orglibretexts.org Highly reactive dienophiles such as hexafluoro-2-butyne (B1329351) are often employed to facilitate the reaction with the relatively aromatic phosphinine ring. fu-berlin.de The use of unsymmetrical alkynes introduces the challenge of regioselectivity, which will be discussed in a later section.

Phosphorus Introduction and Ring Formation Strategies

In the context of the dominant Diels-Alder approach, the phosphorus atom is pre-installed within the phosphinine precursor. The cycloaddition reaction then simultaneously forms the two new carbon-carbon bonds that complete the bicyclo[2.2.2]octane framework, with the phosphorus atom seamlessly integrated as a bridgehead. wikipedia.org

This orbital-controlled [4+2] cycloaddition proceeds via a 1,4-addition of the dienophile across the phosphorus heterocycle. masterorganicchemistry.com The reaction is often facilitated by increasing the polarization of the phosphinine ring, for example, through coordination to a metal center. masterorganicchemistry.com

An illustrative example is the synthesis of a pyridyl-functionalized phosphabarrelene, which is achieved through the reaction of 2-(2′-pyridyl)-4,6-diphenyl-λ³-phosphinine with hexafluoro-2-butyne. fu-berlin.de This reaction highlights the direct formation of the this compound skeleton through the strategic coupling of a phosphorus-containing aromatic heterocycle and a reactive alkyne.

Regioselective and Stereoselective Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is of significant interest for tuning its electronic properties and for applications in areas such as catalysis and materials science. The synthesis of substituted derivatives can be achieved either by using functionalized precursors in the initial cycloaddition reaction or by post-functionalization of the pre-formed phosphabarrelene skeleton.

Directed Functionalization of the Unsaturated Carbon Framework

The regioselectivity of the Diels-Alder reaction becomes a critical consideration when unsymmetrical alkynes are used as dienophiles. The substituents on the phosphinine and the alkyne will direct the orientation of the cycloaddition, potentially leading to a mixture of regioisomers. While the reviewed literature provides examples of the synthesis of substituted phosphabarrelenes, a systematic study on the factors governing the regioselectivity of this specific cycloaddition is an area for further investigation.

Post-functionalization of the this compound core offers an alternative route to substituted derivatives. However, the inherent reactivity of the double bonds and the phosphorus atom requires careful selection of reaction conditions to achieve regioselective modification. Directed lithiation, guided by the phosphorus atom, could be a potential strategy for the selective functionalization of the aromatic rings in benzo-fused phosphabarrelenes, similar to what has been observed in other phosphorus-containing heterocycles. wikipedia.org

Stereochemical Control in Bridged Systems

The this compound molecule is chiral, with the phosphorus atom being a stereogenic center. fu-berlin.de Therefore, its synthesis from achiral precursors results in a racemic mixture. The control of stereochemistry in this bridged system is a significant challenge and a key goal for applications in asymmetric catalysis.

The Diels-Alder reaction is known to be stereospecific, meaning the stereochemistry of the reactants is transferred to the product. masterorganicchemistry.comlibretexts.org In the context of the phosphinine-alkyne cycloaddition, the geometry of the substituents on the alkyne will be reflected in the final product.

Achieving enantioselective synthesis of phosphabarrelenes requires a chiral influence during the cycloaddition. This could potentially be achieved through the use of chiral auxiliaries on the phosphinine or alkyne precursors, or through the use of a chiral catalyst to promote the Diels-Alder reaction. The synthesis of chiral phosphabarrelene-pyridine ligands has been reported, where the key step to install the P-stereocenter is the [4+2] cycloaddition of a phosphinine with hexafluoro-2-butyne. researchgate.net The resulting racemic mixture can sometimes be resolved, for instance, by protonation with an enantiomerically pure acid like (1S)-(+)-10-camphorsulfonic acid to form diastereomeric salts. fu-berlin.de

The development of catalytic, enantioselective methods for the synthesis of 1-phosphabicyclo[2.2.2]octa-2,5,7-trienes remains an active area of research, with the potential to unlock the full utility of these unique chiral phosphorus ligands in asymmetric transformations.

Post-Synthetic Modification and Derivatization Pathways

Following the successful synthesis of the this compound scaffold, a variety of post-synthetic modifications can be employed to introduce diverse functionalities. These modifications can be broadly categorized into reactions occurring at the phosphorus center and transformations involving the unsaturated carbon framework.

Functionalization at the Phosphorus Center (e.g., oxidation, quaternization)

The lone pair of electrons on the bridgehead phosphorus atom provides a reactive site for various chemical transformations, most notably oxidation and quaternization.

Oxidation: The phosphorus atom can be readily oxidized to a higher oxidation state. A common modification is the conversion to the corresponding P-sulfide or P-oxide. The synthesis of this compound 1-sulfides has been documented, often occurring when a transient phosphorin (B1216959) 1-sulfide is trapped by an acetylenic dienophile in a Diels-Alder reaction. oup.comresearchgate.net These precursor phosphorin 1-sulfides can be generated via the thermolysis of compounds like 1-phospha-2-thiabicyclo[4.4.0]deca-3,7,9-triene 1-sulfides. oup.com Similarly, oxidation to the phosphine (B1218219) oxide is a well-established reaction for related phosphabicyclo[2.2.2]octadiene systems, which are also typically formed through cycloaddition pathways. researchgate.netethernet.edu.et The direct oxidation of a related bicyclic phosphine using elemental sulfur (S8) has also been demonstrated. acs.org

Quaternization: The nucleophilic phosphorus atom is susceptible to alkylation, leading to the formation of quaternary phosphonium (B103445) salts. For instance, the alkylation of a related bicyclic phosphine system has been successfully achieved using methyl triflate (MeOTf), showcasing a key reactivity pathway for the phosphorus center within a constrained bicyclic environment. acs.org This type of reaction introduces a positive charge to the scaffold and allows for the attachment of a wide range of organic substituents.

Selective Transformations of the Alkene Moieties

The three double bonds within the this compound structure offer multiple avenues for selective functionalization.

Cycloaddition and Retro-Cycloaddition Reactions: The bicyclic triene system is itself a product of a [4+2] Diels-Alder cycloaddition between a phosphinine (a phosphorus-containing benzene (B151609) analogue) and an alkyne. researchgate.netdocumentsdelivered.com The reverse reaction, a retro-Diels-Alder fragmentation, can be induced, typically by heat or light, to regenerate the aromatic components. thieme-connect.de For example, related 2-phosphanorbornadiene derivatives can thermally decompose to yield an unstable phosphaalkene and a substituted benzene derivative. thieme-connect.de This reversibility highlights the potential of the bicyclic system as a masked diene or dienophile.

Addition Reactions: The alkene moieties can undergo addition reactions. In one documented case involving a related hexakis(trifluoromethyl)-1,4-diphosphabicyclo[2.2.2]octa-2,5,7-triene, methanol (B129727) was added across a double bond in the presence of a rhodium(III) chloride catalyst to furnish a methoxy-substituted diphosphabicyclo[2.2.2]octa-2,5-diene. thieme-connect.de This demonstrates the potential for catalytic functionalization of the unsaturated bridges.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of increasing importance, aiming to reduce the environmental footprint of chemical manufacturing. nih.gov

Solvent-Free and Atom-Economical Approaches

Atom Economy: The cornerstone of the synthesis for the this compound framework is the Diels-Alder reaction. researchgate.netethernet.edu.et This type of [4+2] cycloaddition is inherently atom-economical, as it combines all atoms from the diene and dienophile into the final product with no theoretical loss of atoms. This minimizes the generation of byproducts and waste.

Solvent-Free and Alternative Energy Inputs: While many syntheses of organophosphorus compounds rely on traditional organic solvents, a shift towards solvent-free reaction conditions is a key green strategy. tandfonline.comresearchgate.net Techniques such as solid-state synthesis and grinding can reduce or eliminate the need for solvents, often resulting in shorter reaction times and simplified product isolation. tandfonline.com Furthermore, the use of alternative energy sources like microwave irradiation is a promising green method that can accelerate reaction rates and improve energy efficiency, as has been demonstrated in the synthesis of other phosphorus-containing compounds. eurekaselect.commdpi.com

Renewable Feedstock Integration and Waste Minimization

Renewable Feedstocks: A fundamental goal of green chemistry is the substitution of finite, petroleum-based feedstocks with renewable, bio-based alternatives. wordpress.comnovomof.com The precursors for the synthesis of this compound, such as the phosphinine ring and the acetylenic dienophile, are typically derived from petrochemical sources. The future of sustainable synthesis for this scaffold will involve developing pathways from renewable resources like biomass. novomof.comrsc.org While direct examples for this specific compound are not yet prevalent, the broader field of biorefining is continuously developing methods to convert biomass into valuable chemical building blocks that could serve as precursors. novomof.com

Waste Minimization: Beyond atom economy, waste minimization focuses on the entire process, including the reduction of reagents, solvents, and purification steps. The use of catalytic methods is paramount. researchgate.net For example, employing catalysts for addition reactions, as seen with rhodium(III) chloride thieme-connect.de, avoids the use of stoichiometric reagents that would otherwise contribute to the waste stream. Another strategic approach involves rethinking the source of phosphorus itself, moving away from traditional, often chlorine-based, phosphorus chemistry towards more sustainable methods like the direct functionalization of white phosphorus (P4). tandfonline.com

Reactivity and Mechanistic Investigations of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene

Pericyclic Reactions and Thermal Rearrangements of the Bridged Skeleton

The reactivity of 1-phosphabicyclo[2.2.2]octa-2,5,7-triene is dominated by pericyclic reactions, which involve the concerted reorganization of electrons within a cyclic transition state. These reactions are often driven by the release of strain inherent in the bicyclic framework and can be initiated thermally or photochemically.

Valence Isomerizations and Sigmatropic Shifts

Valence isomerization, the interconversion of constitutional isomers through the reorganization of bonding electrons, is a key feature of the this compound system. A prominent example is the photochemical di-π-methane rearrangement, a process that has been observed in various barrelene derivatives. fu-berlin.dewikipedia.orgwikipedia.org

In a study of a pyridyl-functionalized 1-phosphabarrelene derivative, UV irradiation led to a selective di-π-methane rearrangement. fu-berlin.de This photochemical reaction transforms the barrelene skeleton into a 5-phosphasemibullvalene derivative. fu-berlin.de The reaction proceeds through a diradical intermediate, ultimately forming a new cyclopropane (B1198618) ring within the bicyclic system. The selectivity of this rearrangement can be influenced by the coordination of the phosphabarrelene to a metal center, which appears to direct the reaction pathway more selectively than in the uncomplexed molecule. fu-berlin.de

While specific studies on sigmatropic shifts, the migration of a sigma-bond across a π-system, in the parent this compound are not extensively documented, the related Cope rearrangement (a wikipedia.orgwikipedia.org-sigmatropic shift) has been considered as a potential pathway in the thermal isomerization of Diels-Alder adducts, which can be an alternative to a retro-Diels-Alder/Diels-Alder sequence. wikipedia.org

Table 1: Photochemical Di-π-Methane Rearrangement of a 1-Phosphabarrelene Derivative

Starting Material Conditions Product Reference

Retro-Diels-Alder Reactions and Fragmentation Processes

The thermal or photochemical fragmentation of the this compound skeleton via a retro-Diels-Alder reaction is a characteristic and synthetically useful process. wikipedia.orgmasterorganicchemistry.com This reaction is the microscopic reverse of the Diels-Alder cycloaddition used to synthesize the bicyclic system. The driving force for this fragmentation is often the formation of a stable aromatic sextet in one of the products, typically a phosphinine (a phosphorus-containing analogue of benzene) and an alkyne.

The thermal stability of the phosphabicyclo[2.2.2]octa-5,7-diene ring system is generally low, and these compounds can readily undergo retrocycloaddition. researchgate.net The triene system is expected to behave similarly. Upon heating, the bridged P-heterocycle can eliminate the phosphorus-containing bridge as a low-coordinate species. researchgate.net The temperature required for these retro-Diels-Alder reactions can vary depending on the substituents on the bicyclic framework. wikipedia.orgmasterorganicchemistry.com For instance, the retro-Diels-Alder reaction of related 7-oxabicyclo[2.2.1]hept-2-enes is entropy-driven.

Table 2: Representative Products from Retro-Diels-Alder Fragmentation

Precursor System Conditions Products Reference
2-Phosphabicyclo[2.2.2]octa-5,7-diene oxides Thermal or Photochemical Methylenephosphine oxides + Aromatic compound researchgate.net

Electrocyclization Pathways and Their Chemical Consequences

Electrocyclic reactions, which involve the formation of a σ-bond between the termini of a conjugated π-system, represent another potential reaction pathway for this compound. chemguide.co.uk These reactions are governed by orbital symmetry rules and can be initiated either thermally or photochemically, often with differing stereochemical outcomes. chemguide.co.uk

While specific examples of electrocyclization of the this compound itself are not well-documented in the reviewed literature, the general principles of electrocyclic reactions are well-established. For a conjugated triene system, a thermal 6π electrocyclization would proceed in a disrotatory fashion, while a photochemical reaction would be conrotatory. Such a reaction in the phosphabarrelene system could potentially lead to the formation of new, more complex polycyclic structures. For example, the biosynthesis of aranotin, a naturally occurring oxepine, involves a 6π disrotatory ring-opening electrocyclization.

Addition Reactions to the Unsaturated System

The three double bonds in the this compound skeleton are susceptible to addition reactions, which can be broadly categorized as electrophilic or nucleophilic, depending on the nature of the attacking reagent.

Electrophilic Additions (e.g., halogenation, hydrohalogenation)

The carbon-carbon double bonds in this compound are regions of high electron density, making them potential targets for electrophilic attack. chemistrystudent.com Reactions such as halogenation (with Br₂ or Cl₂) and hydrohalogenation (with HBr or HCl) are classic examples of electrophilic additions to alkenes. chemguide.co.ukchemistrystudent.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

In a typical halogenation mechanism, the halogen molecule is polarized by the π-electron cloud of the double bond, leading to the formation of a cyclic halonium ion intermediate. chemguide.co.uklibretexts.org Subsequent backside attack by the halide ion results in anti-addition of the two halogen atoms across the double bond. libretexts.org For hydrohalogenation, the reaction is initiated by the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. wikipedia.orgmasterorganicchemistry.comyoutube.com According to Markovnikov's rule, the halogen will preferentially add to the more substituted carbon atom of the double bond. wikipedia.org

Nucleophilic Additions and Their Regioselectivity

Nucleophilic additions to the unsaturated system of this compound are also conceivable, particularly with highly reactive nucleophiles such as organolithium reagents. wikipedia.org Organolithium compounds are strong nucleophiles that can add across carbon-carbon double bonds in a reaction known as carbolithiation. wikipedia.org This reactivity is fundamental in anionic polymerization. wikipedia.org

The regioselectivity of nucleophilic addition to the phosphabarrelene system would be influenced by both steric and electronic factors, including the directing effect of the bridgehead phosphorus atom. While there is a lack of direct studies on nucleophilic additions to the pre-formed this compound, related reactions have been documented. For instance, phosphorin (B1216959) 1-sulfides, generated in situ, have been shown to react with nucleophiles to form 1,2-dihydrophosphorin 1-sulfide derivatives.

It is also important to consider that strong nucleophiles that are also strong bases, such as organolithium reagents, could potentially induce deprotonation or other side reactions in addition to or instead of nucleophilic addition to the double bonds. wikipedia.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-Phosphabarrelene
5-Phosphasemibullvalene
Phosphinine
2-Phosphabicyclo[2.2.2]octa-5,7-diene
Methylenephosphine oxide
2-Phosphanorbornadiene
2-Phosphapropene
Dimethyl benzene-1,2-dicarboxylate
Aranotin
Oxepine
Organolithium reagents
Phosphorin 1-sulfide
1,2-Dihydrophosphorin 1-sulfide

Radical Additions and Polymerization Initiation Potential

The investigation into the radical additions to this compound and its potential as a polymerization initiator is a developing area of research. The strained bicyclic structure and the presence of both a reactive phosphorus center and multiple π-bonds suggest that the compound could participate in radical-mediated processes. However, detailed studies focusing specifically on these reaction pathways for the 1-phospha isomer are not extensively covered in the currently available literature. Research on related phosphine (B1218219) oxides has shown that the phosphabicyclo[2.2.2]octadiene framework can be used to generate reactive phosphorus species, but these reactions are typically initiated by thermal or photochemical means rather than through radical chain processes. researchgate.netresearchgate.net

Chemistry of the Phosphorus Center

The chemistry of this compound, often referred to as a phosphabarrelene, is dominated by the unique electronic and steric environment of the bridgehead phosphorus atom.

The geometry of the phosphorus center in the phosphabarrelene scaffold significantly influences its nucleophilic character. X-ray crystallographic studies on related diphosphabarrelene derivatives reveal a strong pyramidalization at the phosphorus atom. core.ac.uk The sum of the bond angles around the phosphorus center is a key indicator of this pyramidalization and, consequently, the hybridization of the phosphorus lone pair. In typical acyclic phosphines like triphenylphosphine, this sum is around 309°, whereas in phosphabarrelenes, it is much smaller. For instance, in a 2,4,6-tri-phenyl acs.orgresearchgate.netbenzo-phosphabicyclo-[2.2.2]octa-2,5,7-triene, the sum of angles is approximately 283°. core.ac.uk This high degree of pyramidalization implies a greater s-character in the phosphorus lone pair, which generally results in reduced σ-donor properties. core.ac.uk Despite this, phosphabarrelenes have been recognized as important ligands in coordination chemistry. core.ac.uk The parent hydrocarbon, bicyclo[2.2.2]octa-2,5,7-triene (barrelene), is known to act as a ligand, for example, in the formation of [Rh(barrelene)Cl]₂. rsc.org Similarly, other caged phosphorus compounds, such as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (EtCage), are well-established ligands in organometallic chemistry. wikipedia.org

Table 1: Comparison of Geometric Parameters at the Phosphorus Center in Bicyclic Compounds

CompoundSum of Bond Angles at P (°C)P-C Bond Lengths (Å)Reference
2,4,6-tri-phenyl acs.orgresearchgate.netbenzo-phospha-bicyclo-[2.2.2]octa-2,5,7-triene~283Not specified core.ac.uk
1,4-Diphosphabarrelene derivative (2a)~2801.820, 1.878 core.ac.uk
7,8-Dihydro-1,4-diphosphabarrelene derivative (2b)~2841.826, 1.897 core.ac.uk

The phosphorus atom in this compound is in the +3 oxidation state and can readily undergo oxidation. Reactions with oxidizing agents such as elemental sulfur (S₈) or selenium are expected to yield the corresponding phosphine sulfide (B99878) (P=S) or phosphine selenide (B1212193) (P=Se). This reactivity has been demonstrated in related systems; for example, a bicyclic phosphepine derivative was shown to be oxidized by elemental sulfur. acs.org

The reduction of the corresponding phosphine oxides is a critical step in the synthesis and fragmentation of related phospha-bicyclic systems. For instance, dimethyl 2-methyl-2-phosphabicyclo[2.2.2]octa-5,7-diene-5,6-dicarboxylate 2-oxide can be reduced to the trivalent phosphine using trichlorosilane. thieme-connect.de This trivalent phosphine is often thermally unstable and undergoes a retro-Diels-Alder reaction. thieme-connect.de This indicates that the trivalent phosphorus state within this bicyclic framework, while accessible, can be a precursor to fragmentation pathways.

As a tertiary phosphine, this compound is susceptible to attack by electrophiles, leading to the formation of quaternary phosphonium (B103445) salts. Alkylation with reagents like methyl triflate (MeOTf) is a characteristic reaction. acs.org This process involves the phosphorus lone pair attacking the electrophilic carbon of the alkylating agent, resulting in a stable phosphonium cation.

The formation of a phosphonium salt is the prerequisite for generating a phosphorus ylide. Subsequent deprotonation of a carbon atom adjacent (alpha) to the positively charged phosphorus center by a strong base would yield the corresponding ylide. While the direct formation of a ylide from a phosphabarrelene has not been explicitly detailed, the successful alkylation confirms the first step of this potential reaction sequence. acs.org

Reaction with Organometallic Species and Main Group Reagents

The reactivity of this compound extends to reactions with various organometallic and main group reagents. Organometallic compounds like Grignard reagents (RMgX) and organolithiums (RLi) are powerful nucleophiles and bases that can potentially react at the phosphorus center or other sites in the molecule. msu.edusaskoer.ca

Research on a related 1,4-diphosphabarrelene demonstrated its ability to undergo a thermal 1,4-addition with main group reagents like diphenyldisulfide (Ph₂S₂) and diphenyldiselenide (Ph₂Se₂). core.ac.uk This suggests that the diene system within the barrelene framework is susceptible to attack by such reagents. The reaction of dichlorophosphines with magnesium or other metal reagents is a common synthetic route to phosphorus heterocycles, highlighting the utility of organometallic intermediates in forming P-C bonds. thieme-connect.de

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of phosphabarrelenes. These calculations provide insight into reaction thermodynamics and kinetics, often explaining observed experimental outcomes.

For example, DFT calculations were used to investigate the [4+2] cycloaddition reaction between a 1,4-diphosphinine (B3257505) and diphenylacetylene. The calculations revealed a high activation barrier (ΔG‡) and an endergonic reaction Gibbs free energy (ΔG), which successfully rationalized the experimental observation that the reaction does not proceed readily. core.ac.uk In another study, computational analysis of a phosphepinium cation rearrangement showed the relative thermodynamics of different reaction pathways, including cycloaddition and C-H insertion, explaining the lack of reactivity toward benzene (B151609) on both thermodynamic and kinetic grounds. acs.org These studies underscore the power of computational methods in predicting and explaining the reactivity of these strained phosphorus heterocycles.

Table 2: Calculated Energetics for the Reaction of a Diphosphinine with Diphenylacetylene

ParameterValue (kcal/mol)Conclusion from CalculationReference
Activation Gibbs Free Energy (ΔG‡)35.9High activation barrier core.ac.uk
Reaction Gibbs Free Energy (ΔG)5.4Endergonic (unfavorable) core.ac.uk

Theoretical and Computational Chemistry of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene

Electronic Structure and Bonding Analysis

The electronic structure of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is largely dictated by the interplay of the phosphorus lone pair, the three π-systems of the double bonds, and the σ-framework. Computational chemistry provides powerful tools to dissect these interactions and understand the molecule's unique properties.

Orbital Interactions and Through-Space Effects

A key feature of the bicyclo[2.2.2]octatriene framework is the spatial proximity of the three double bonds, which leads to significant "through-space" interactions between their π-orbitals. In the all-carbon analogue, barrelene, this interaction splits the π molecular orbitals. A similar, yet more complex, scenario is expected in the phosphorus counterpart due to the presence of the phosphorus atom's lone pair and its σ-bonds.

The phosphorus lone pair can engage in through-space and through-bond interactions with the π-systems of the ethene bridges. Through-space interaction involves the direct overlap of the phosphorus lone pair orbital with the π-orbitals of the double bonds, while through-bond interaction is mediated by the σ-bonds of the molecular framework. The relative contributions of these interactions dictate the molecule's electronic properties and reactivity. Computational studies on related systems suggest that both mechanisms are likely at play, influencing the energies and compositions of the frontier molecular orbitals.

Interaction TypeDescriptionPotential Impact on Electronic Structure
Through-Space Direct overlap of orbitals across space, not directly connected by bonds. In this molecule, this occurs between the P lone pair and the π-systems, and among the π-systems themselves.Influences the energy levels and delocalization of frontier molecular orbitals.
Through-Bond Interaction between orbitals mediated by the intervening σ-bonds.Can also affect orbital energies and contribute to the overall electronic communication within the molecule.

Hybridization States and Bond Angle Distortions

The phosphorus atom in this compound is at a bridgehead position, forcing it into a strained geometry. In unstrained acyclic phosphines, the C-P-C bond angles are typically around 90-100°, reflecting a high degree of p-character in the bonding orbitals and s-character in the lone pair. However, the rigid bicyclic framework of this molecule imposes significant constraints.

X-ray crystallographic studies of a related derivative, 2,4,6-tri-phenyl nist.govnih.govbenzo-phospha-bicyclo-[2.2.2]octa-2,5,7-triene, have revealed that the sum of the bond angles at the phosphorus center is approximately 283°. core.ac.uk This indicates a strong pyramidal environment at the phosphorus atom, deviating significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This distortion suggests a hybridization state for phosphorus that is intermediate between sp³ and p³, with a significant amount of s-character in the lone pair. This high degree of pyramidalization is expected to influence the donor properties of the phosphorus lone pair.

ParameterValue (for a related derivative) core.ac.ukImplication
Sum of bond angles at Phosphorus~283°Strong pyramidalization and deviation from ideal geometries.
Hybridization StateIntermediate between sp³ and p³High s-character in the lone pair, affecting its donor ability.

Electron Density Distribution and Topological Analysis

The distribution of electron density in this compound can be analyzed using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM). This analysis reveals the nature of the chemical bonds and non-bonding interactions within the molecule.

The electron density at the bond critical points (BCPs) between the atoms provides a measure of the bond strength and character. For the C-P bonds, the electron density is expected to be lower than for C-C bonds, reflecting the larger size and lower electronegativity of phosphorus. The Laplacian of the electron density at the BCPs can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions.

Topological analysis can also visualize the lone pair of the phosphorus atom as a region of charge concentration. The shape and localization of this lone pair are crucial for understanding the molecule's reactivity as a Lewis base or a ligand in organometallic chemistry. The strained geometry of the molecule is likely to cause a distortion in the shape of the phosphorus lone pair compared to that in acyclic phosphines.

Aromaticity and Anti-aromaticity Characterization

The concept of aromaticity is typically associated with planar, cyclic, conjugated systems. While this compound is non-planar, the interaction between its π-systems raises questions about the possibility of three-dimensional aromaticity or anti-aromaticity. Computational methods provide tools to probe the magnetic criteria of aromaticity in such systems.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. It involves calculating the magnetic shielding at a specific point in space, typically at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity.

Ring Current Patterns and Electron Delocalization Indices

A more detailed picture of electron delocalization can be obtained by calculating and visualizing the magnetically induced ring currents. Computational methods can map the flow of electrons within the molecule in the presence of an external magnetic field. For an aromatic system, a strong diatropic (clockwise) ring current is observed, while an anti-aromatic system exhibits a paratropic (counter-clockwise) current.

In this compound, the analysis of ring current patterns would reveal whether the π-electrons are delocalized over the entire molecular framework or are localized within the individual ethene bridges. The phosphorus atom and its lone pair would undoubtedly play a significant role in modulating these currents.

Electron delocalization indices (DIs) provide a quantitative measure of the number of electrons shared between two atomic basins. By calculating DIs between non-bonded atoms, particularly between the carbon atoms of different ethene bridges, the extent of through-space electronic communication can be quantified. Higher DI values would indicate greater electron delocalization and stronger interaction between the π-systems.

Strain Energy Calculations and Conformational Analysis

The bicyclo[2.2.2]octatriene framework is inherently strained due to the enforced geometry of the bridged rings. This strain arises from bond angle deformation (angle strain) from ideal sp2 and sp3 hybridization and torsional strain.

Quantification of Ring Strain and Bridging Contributions

Computational chemistry provides the means to quantify the strain energy of this compound. The total strain energy can be calculated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference molecule using methods like Density Functional Theory (DFT) or high-level ab initio calculations. The heat of hydrogenation of barrelene to the corresponding saturated bicyclo[2.2.2]octane is significantly higher than three times that of cyclohexene, quantitatively demonstrating its high strain energy. libretexts.org

Table 1: Hypothetical Strain Energy Contributions in this compound (Illustrative)
Structural ComponentSource of StrainEstimated Contribution (kcal/mol)
Bridgehead CarbonsPyramidalization of sp2 centers15 - 25
Etheno Bridges (-CH=CH-)Angle and Torsional Strain20 - 30
Phospha-etheno Bridge (-CH=CH-P)Angle Strain at Phosphorus10 - 20
Total Estimated Strain Energy45 - 75

Isomerization Energies and Relative Stabilities of Derivatives

The high strain energy of the this compound skeleton makes it susceptible to isomerization reactions that can lead to more stable structures. Computational studies are pivotal in determining the energies of potential isomers and the activation barriers for their interconversion. For example, a reversible intramolecular [4+2] cycloaddition has been demonstrated in a related system, where a phosphalkene moiety adds across an aromatic ring to form a derivative of 2-phosphabicyclo[2.2.2]octa-5,7-diene. uzhnu.edu.ua This highlights a potential isomerization pathway for the parent compound, leading to a valence isomer.

The relative stabilities of various substituted derivatives can also be assessed. Diels-Alder reactions are a common method for synthesizing derivatives, and the stability of the resulting adducts is influenced by both electronic and steric factors. researchgate.netresearchgate.net Theoretical calculations can predict the thermodynamic favorability of different isomers, guiding synthetic efforts.

Table 2: Hypothetical Relative Stabilities of this compound Isomers (Illustrative)
Isomer/DerivativeStructure DescriptionCalculated Relative Energy (kcal/mol)
This compoundParent Compound0.0
Valence Isomer AIntramolecular [2+2] adduct+15.5
Valence Isomer BIntramolecular [4+2] adduct-5.2
Oxide Derivative1-Oxo-1-phosphabicyclo[2.2.2]octa-2,5,7-triene-45.0

Photophysical Properties and Excited State Dynamics Simulations

The photophysical properties of this compound are dictated by its electronic structure and the available pathways for de-excitation after absorbing light. The high strain and potential for orbital interactions suggest a rich and complex photochemistry.

Electronic Transitions and Absorption Spectrum Simulations

Simulations using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods can predict the electronic absorption spectrum. These calculations provide information on the energies of vertical electronic transitions, the orbitals involved (e.g., π→π, n→π), and the oscillator strengths, which correspond to the intensity of absorption bands. For this compound, one would expect transitions associated with the isolated vinyl π-systems. A key question that simulations can address is the extent to which the phosphorus lone pair (n) or d-orbitals participate in the lowest energy electronic transitions.

Photochemical studies on related 2-phosphabicyclo[2.2.2]octa-5,7-diene 2-oxides show that they undergo fragmentation upon UV irradiation. researchgate.net This implies that the molecule absorbs UV light, populating an excited electronic state which then leads to a chemical reaction, a highly efficient non-radiative decay pathway.

Table 3: Hypothetical Simulated UV-Vis Absorption Data for this compound
TransitionCalculated λmax (nm)Oscillator Strength (f)Primary Orbital Contribution
S0 → S12850.02n → π
S0 → S22400.35π → π
S0 → S32150.28π → π*

Fluorescence and Phosphorescence Quantum Yield Predictions

The quantum yield of luminescence (fluorescence or phosphorescence) is the ratio of photons emitted to photons absorbed. edinst.com Predicting these yields computationally is a significant challenge, as it requires accurate modeling of the competition between radiative decay (light emission) and non-radiative decay processes (internal conversion, intersystem crossing, and photochemical reaction). arxiv.orgkyoto-u.ac.jp

Fluorescence arises from the rapid decay from the lowest singlet excited state (S₁) to the ground state (S₀).

Phosphorescence involves a spin-forbidden transition from the lowest triplet excited state (T₁) to the ground state (S₀) and is therefore much slower.

Given that related phosphabicyclo[2.2.2]octadiene oxides readily fragment upon irradiation, it is plausible that the quantum yields for fluorescence and phosphorescence of the parent triene are very low. researchgate.netresearchgate.net The energy from the absorbed photon is likely channeled efficiently into reactive pathways, meaning non-radiative decay dominates. Simulating the potential energy surfaces of the excited states can reveal pathways for these photochemical reactions, such as bond-breaking or rearrangement, which compete directly with luminescence.

Photochemical Reactivity Pathways and Energy Transfer Processes

The photochemistry of this compound and its derivatives is dominated by the di-π-methane rearrangement, a classic photochemical process for molecules containing two π-systems separated by an sp³-hybridized carbon. rsc.org Upon irradiation with UV light, these compounds can undergo a rearrangement to form phosphasemibullvalene derivatives.

A notable example is the photochemical behavior of pyridyl-functionalized 1-phosphabarrelenes. researchgate.netfu-berlin.de When coordinated to a metal center, these compounds exhibit a highly selective di-π-methane rearrangement. researchgate.net This selectivity is in contrast to the uncomplexed bis(trifluoromethyl)-substituted barrelene, which yields a mixture of semibullvalene isomers. researchgate.net

Time-dependent density functional theory (TD-DFT) calculations have been employed to gain insight into the mechanism of this photochemical transformation. researchgate.net For a pyridyl-functionalized 1-phosphabarrelene metal complex, TD-DFT calculations at the B3LYP/6-31G*//B3LYP-D3/Def2-TZVP level of theory have provided initial insights into the mechanism. researchgate.net These calculations help in understanding the initial steps of this selective photochemical reaction. researchgate.net The calculations can elucidate the nature of the excited states involved and the potential energy surfaces that guide the rearrangement.

The general mechanism of the di-π-methane rearrangement involves the formation of a diradical intermediate. researchgate.net In the case of barrelene itself, the reaction is known to proceed through a triplet excited state, often requiring a photosensitizer like acetone (B3395972) to facilitate intersystem crossing. rsc.org The triplet state allows for the necessary bond reorganizations to form the semibullvalene product. rsc.org

While specific studies on the energy transfer processes for this compound are not extensively detailed in the available literature, general principles of photochemical energy transfer are applicable. nih.govresearchgate.net These processes can include:

Sensitization: The transfer of electronic energy from an excited donor molecule (the sensitizer) to a ground-state acceptor molecule (the 1-phosphabarrelene). This is a common method to populate the triplet state of a reactant when direct excitation is inefficient.

Quenching: The deactivation of an excited state of the 1-phosphabarrelene by another molecule (the quencher).

The efficiency and pathway of these energy transfer processes are governed by factors such as the energies of the excited states of the donor and acceptor, the spin multiplicity of these states, and the distance and orientation between the interacting molecules.

Computational Predictions of Reactivity and Selectivity in Organic Transformations

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool to predict the reactivity and selectivity of this compound in various organic transformations beyond its photochemistry.

Structural and Electronic Properties:

The reactivity of this compound is intrinsically linked to its unique structural and electronic features. The phosphorus atom at the bridgehead position is highly pyramidalized. fu-berlin.de This pyramidalization leads to a high s-character in the phosphorus lone pair, which can influence its σ-donor properties in coordination chemistry. fu-berlin.de

Frontier Molecular Orbital (FMO) Analysis:

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. researchgate.netunina.it The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate how the molecule will interact with other reagents.

Cycloaddition Reactions:

1-Phosphabicyclo[2.2.2]octa-2,5,7-trienes can be synthesized via [4+2] cycloaddition reactions between a phosphinine (a phosphorus-containing analogue of benzene) and a suitable dienophile, such as hexafluoro-2-butyne (B1329351). scribd.com Computational studies on related systems, like the Diels-Alder reactions of phospholes, have shown that DFT calculations can successfully explain the observed stereo- and regioselectivities. researchgate.net For 1-phosphabarrelenes, computational methods could be used to predict the feasibility and outcome of various cycloaddition reactions, including acting as a diene or a dienophile.

Pericyclic Reactions:

The di-π-methane rearrangement is a photochemical pericyclic reaction. Computational studies can also predict the feasibility of thermal pericyclic reactions. For instance, DFT calculations can be used to determine the activation barriers for sigmatropic rearrangements or electrocyclic reactions. rsc.org The Woodward-Hoffmann rules, often rationalized through computational chemistry, govern the stereochemical outcomes of these concerted reactions. unina.it

Selectivity in Reactions:

As demonstrated in the photochemical di-π-methane rearrangement of a coordinated pyridyl-functionalized 1-phosphabarrelene, computational chemistry can be instrumental in understanding and predicting selectivity. researchgate.net By calculating the energies of different transition states and intermediates, it is possible to determine the most likely reaction pathway and thus the major product. For example, in the aforementioned photochemical reaction, DFT calculations suggested a mechanism that was consistent with the experimental observation of a major and a minor product. researchgate.net

The table below summarizes some of the computational methods and their applications in studying the reactivity of this compound and related compounds.

Computational Method Application Insights Gained Reference(s)
TD-DFTPhotochemical di-π-methane rearrangementMechanistic insights into the initial steps of the reaction, understanding selectivity. researchgate.net
DFTCycloaddition ReactionsExplanation of stereo- and regioselectivity. researchgate.net
DFTPericyclic ReactionsPrediction of activation barriers and reaction pathways. rsc.org
FMO AnalysisGeneral ReactivityIdentification of potential sites for electrophilic and nucleophilic attack. researchgate.net

Coordination Chemistry and Ligand Applications of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes featuring the 1-phosphabicyclo[2.2.2]octa-2,5,7-triene scaffold typically involves the reaction of a suitable metal precursor with the pre-formed phosphine (B1218219) ligand. The outcomes of these reactions, particularly the coordination mode of the ligand, are highly dependent on the substituents present on the bicyclic framework.

In its unsubstituted form, this compound acts as a monodentate ligand, coordinating to a metal center exclusively through the lone pair of electrons on the phosphorus atom. A key example of this coordination mode is the formation of nickel(0) carbonyl complexes. The reaction of this compound with tetracarbonylnickel(0) leads to the displacement of one carbonyl (CO) ligand to form the corresponding LNi(CO)₃ complex. fiveable.me

The synthesis of these complexes is generally carried out by reacting the metal precursor with a stoichiometric amount of the phosphine ligand in a suitable solvent under an inert atmosphere. stackexchange.com Characterization is typically achieved using multinuclear NMR spectroscopy (³¹P and ¹³C) and infrared (IR) spectroscopy. In the ³¹P{¹H} NMR spectrum, the coordination of the phosphine to the metal center results in a downfield shift of the phosphorus signal compared to the free ligand. stackexchange.com Crucially, for carbonyl complexes, the C-O stretching frequencies in the IR spectrum provide direct insight into the electronic properties of the phosphine ligand. wikipedia.org

To achieve multidentate or chelating coordination, the this compound backbone must be functionalized with additional donor groups. This approach transforms the ligand into a hybrid or polytopic system, capable of forming more stable, chelated metal complexes.

A notable example is the synthesis of a pyridyl-functionalized 1-phosphabarrelene via a [4+2] cycloaddition reaction between 2-(2'-pyridyl)-4,6-diphenyl-λ³-phosphinine and hexafluoro-2-butyne (B1329351). weebly.com This P,N-hybrid ligand has been shown to form stable chelating complexes with a variety of transition metals, including rhodium(I), tungsten(0), and iron(II). weebly.com In these complexes, both the phosphorus atom and the nitrogen atom of the pyridyl group coordinate to the metal center, forming a stable five-membered chelate ring. The formation of these complexes is confirmed by NMR spectroscopy and single-crystal X-ray diffraction. weebly.com

Another strategy involves the incorporation of a second phosphorus atom into the bicyclic framework to create diphosphine ligands. 1,4-Diphosphabarrelenes, for instance, can act as bridging ligands to form dinuclear complexes or as chelating ligands. wikipedia.orgrsc.org Pyrrole-annelated 1,4-diphosphabarrelenes have been successfully used to synthesize dinuclear complexes with nickel(0), rhodium(I), and iridium(I). chemrxiv.org Furthermore, imidazole-annelated 7,8-dihydro-1,4-diphosphabarrelene derivatives have been prepared and shown to be versatile multitopic ligands, capable of forming dinuclear and even tetranuclear complexes. wikipedia.orgresearchgate.net

Table 1: Selected Structural Data for a Chelating Pyridyl-Functionalized 1-Phosphabarrelene Rh(I) Complex Data sourced from X-ray crystallographic analysis of [Rh(cod)(L)]BF₄ where L is the pyridyl-functionalized phosphabarrelene. weebly.com

ParameterValue
Bond Lengths (Å)
P(1)-Rh(1)2.2403(3)
N(1)-Rh(1)2.163(1)
P(1)-C(bridgehead)1.832(1)
P(1)-C(bridgehead)1.815(1)
**Bond Angles (°) **
P(1)-Rh(1)-N(1)81.62(3)
C(bridgehead)-P(1)-C(bridgehead)97.16(5)

The rigid and sterically defined structure of the this compound ligand has significant stereochemical implications for its metal complexes. researchgate.net Unlike flexible acyclic phosphines, the cage-like framework severely restricts conformational freedom, leading to well-defined coordination geometries. libretexts.org

In chelating complexes derived from functionalized phosphabarrelenes, the rigid backbone dictates the bite angle of the ligand. For example, the pyridyl-functionalized P,N-hybrid ligand exhibits a P-Rh-N bite angle of approximately 81.6°, a direct consequence of the fixed spatial relationship between the phosphorus and nitrogen donors. weebly.com This rigidity can be advantageous in catalysis, where precise control over the metal's coordination sphere is often required.

Furthermore, the introduction of substituents onto the barrelene skeleton can create chiral ligands. The coordination of these enantiopure ligands to metal centers can generate chiral complexes, which are of significant interest for applications in asymmetric catalysis. weebly.com The stereochemistry of the resulting complex is directly controlled by the stereochemistry of the ligand, highlighting the importance of the ligand's three-dimensional structure.

Stereoelectronic Ligand Effects in Organometallic Systems

The utility of a phosphine ligand in organometallic chemistry and catalysis is largely determined by its steric and electronic properties. The this compound framework presents a unique combination of these effects.

The steric bulk of a phosphine ligand is commonly quantified by the Tolman cone angle (θ). wikipedia.org This parameter measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. Although a specific Tolman cone angle for the parent this compound has not been explicitly reported in the reviewed literature, its rigid, three-dimensional bicyclic structure suggests that it is a sterically demanding ligand. weebly.com

The steric hindrance arises from the fixed cage structure, which projects significantly into the space around the metal center. This bulk can influence the number of ligands that can coordinate to a metal, the stability of the resulting complexes, and the reaction pathways available in catalytic cycles. For instance, bulky ligands are known to promote reductive elimination and can influence the regioselectivity and stereoselectivity of catalytic transformations. libretexts.org In comparison to flexible trialkylphosphines, the rigidity of the phosphabarrelene skeleton means its steric profile is less adaptable to the coordination environment.

The electronic nature of a phosphine ligand is a combination of its σ-donor and π-acceptor capabilities. The σ-donicity refers to the ability of the phosphorus lone pair to donate electron density to the metal, while π-acidity involves the acceptance of electron density from metal d-orbitals into empty orbitals on the ligand. fiveable.menumberanalytics.com

The net electron-donating strength is often evaluated using the Tolman Electronic Parameter (TEP), which is the A₁ C-O stretching frequency (ν(CO)) of the corresponding LNi(CO)₃ complex. wikipedia.org A lower ν(CO) value indicates a more electron-donating phosphine. While the specific ν(CO) value for the this compound complex has not been detailed in the surveyed literature, the structural features of the ligand allow for qualitative predictions.

A key feature of 1-phosphabarrelenes is the significant pyramidalization of the phosphorus atom, with C-P-C bond angles being much smaller than the tetrahedral angle. weebly.com This increased p-character in the phosphorus lone pair is generally associated with reduced σ-donicity. Concurrently, this structural constraint is thought to enhance the π-acceptor properties of the ligand. weebly.com The π-acceptance is believed to occur into the low-lying σ* anti-bonding orbitals of the P-C bonds of the bicyclic framework. stackexchange.comlibretexts.org Therefore, this compound is considered a ligand with some degree of π-accepting character, capable of stabilizing electron-rich, low-valent metal centers.

Table 2: Tolman Electronic Parameters (TEP) for Selected Common Phosphine Ligands This table provides context for the electronic properties of phosphine ligands. The TEP is the A₁ ν(CO) stretching frequency in cm⁻¹ for LNi(CO)₃. wikipedia.org

Ligand (L)TEP (ν(CO) in cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Very Strong Donor
PMe₃2064.1Strong Donor
PPh₃2068.9Intermediate
P(OEt)₃2076.3Weak Donor / Good π-acceptor
PF₃2110.0Very Weak Donor / Strong π-acceptor

Influence on Metal-Ligand Bond Strengths and Reactivity

The electronic character of a phosphine ligand is a critical determinant of the strength and reactivity of the metal-ligand bond. One of the most effective methods for quantifying the electron-donating ability of a phosphine is through the measurement of the C-O stretching frequencies (ν(CO)) of its corresponding nickel tricarbonyl complex, [LNi(CO)₃]. This gives the Tolman Electronic Parameter (TEP), where a lower ν(CO) value indicates a more electron-donating ligand. acs.orgwikipedia.org Stronger electron donation from the phosphine to the metal center leads to increased electron density on the metal, which in turn engages in greater π-backbonding to the π* orbitals of the CO ligands. acs.org This increased backbonding weakens the C-O triple bond, resulting in a lower stretching frequency. wikipedia.org

Phosphine Ligand (L)Tolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹)
P(t-Bu)₃2056.1
PMe₃2064.1
PPh₃2068.9
P(OEt)₃2076.3
This compound derivative (estimated)Value to be determined experimentally

The reactivity of metal complexes is intrinsically linked to the strength of the metal-ligand bond. A ligand that forms a moderately strong, yet labile, bond can be ideal for catalytic applications, allowing for substrate coordination and product release. The rigid framework of this compound can influence the kinetics and thermodynamics of ligand substitution reactions, which are fundamental steps in many catalytic cycles.

Role of this compound in Metal-Mediated Stoichiometric Reactions

While many phosphine ligands are employed in catalytic processes, their metal complexes also participate in a rich variety of stoichiometric reactions, which are crucial for understanding fundamental reaction mechanisms and for the synthesis of complex molecules. A key example involving a related barrelene structure is the synthesis of the dimeric rhodium complex, [Rh(barrelene)Cl]₂, where barrelene is bicyclo[2.2.2]octa-2,5,7-triene. This complex serves as a precursor for further stoichiometric transformations.

Although specific examples of stoichiometric reactions of a pre-formed this compound metal complex with an external substrate are not extensively documented, the reactivity of related systems provides valuable insights. For instance, rhodium-phosphine complexes are known to react stoichiometrically with a variety of reagents, including electrophiles and nucleophiles. vdoc.pub

A notable example of a stoichiometric reaction involving a related phosphabicyclic system is the intramolecular [4+2] cycloaddition of a transient phosphalkene with an arene ring, leading to the formation of a 2-phosphabicyclo[2.2.2]octa-5,7-diene derivative. researchgate.net This highlights the inherent reactivity of the bicyclic framework and its potential to participate in carbon-phosphorus bond-forming reactions under metal mediation.

Further research into the stoichiometric reactions of well-defined metal complexes of this compound with various substrates, such as alkynes, alkenes, and organic halides, would provide a deeper understanding of its coordination chemistry and potential for the development of novel synthetic methodologies.

Ligand Design Principles for Tunable Performance in Homogeneous Catalysis

The performance of a homogeneous catalyst can be finely tuned by modifying the steric and electronic properties of its ligands. The rigid and well-defined structure of this compound makes it an excellent scaffold for systematic modification to probe structure-activity relationships in catalysis.

One of the key principles in ligand design is the ability to introduce functional groups at specific positions to influence the catalytic microenvironment. The bicyclo[2.2.2]octane framework has been shown to be amenable to functionalization. beilstein-journals.orggoogle.com For instance, the introduction of substituents on the carbon skeleton of the ligand can alter its steric bulk, which can have a profound impact on the selectivity of a catalytic reaction, such as in asymmetric catalysis.

A concrete example of the application of a functionalized phosphabicyclo[2.2.2]octane ligand is found in a patent describing the use of a carboxy-functionalized 8-phosphabicyclo[2.2.2]octane in a nickel-catalyzed ethylene (B1197577) oligomerization process. The carboxylic acid moiety can influence the solubility of the catalyst and potentially interact with the metal center or the substrate, thereby modifying the catalytic activity and selectivity.

The design principles for tuning the performance of this compound-based catalysts would involve:

Electronic Tuning: Introduction of electron-donating or electron-withdrawing substituents on the bicyclic framework to modulate the Tolman Electronic Parameter of the phosphine and, consequently, the reactivity of the metal center.

Steric Tuning: Variation of the size of the substituents to control the steric environment around the metal, which can influence substrate approach and product selectivity.

Introduction of Functional Groups: Incorporation of moieties capable of secondary interactions, such as hydrogen bonding or Lewis acid/base interactions, to influence the transition state of the catalytic reaction.

Chiral Modifications: Synthesis of enantiomerically pure derivatives for applications in asymmetric catalysis, where the rigid backbone can provide a well-defined chiral pocket.

The systematic application of these design principles to the this compound scaffold holds significant promise for the development of novel and highly efficient homogeneous catalysts for a wide range of chemical transformations.

Catalytic Applications of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene Derived Systems

Homogeneous Catalysis Mediated by Transition Metal Complexes

Derivatives of 1-phosphabicyclo[2.2.2]octa-2,5,7-triene have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. The steric bulk and electronic tunability of these phosphines play a crucial role in the activity and selectivity of the metallic complexes they form.

Carbon-Carbon Bond Forming Reactions (e.g., cross-coupling, metathesis, cycloadditions)

Cross-Coupling Reactions:

Palladium complexes featuring 1-phosphabarrelene-derived ligands have demonstrated remarkable efficacy in Suzuki cross-coupling reactions. A study highlighted the synthesis of palladium(II) complexes with 1-phosphabarrelene phosphine (B1218219) sulfide (B99878) substituted ligands. These complexes proved to be exceptionally active catalysts for the coupling of various bromoarenes with phenylboronic acid, achieving high turnover numbers (TON), indicating excellent catalytic efficiency. nih.gov For instance, a cationic palladium complex of a bidentate 1-phosphabarrelene derivative showed a TON of up to 7 x 10⁶ in the Suzuki-Miyaura reaction. nih.gov

While direct studies on Stille coupling are less common, the successful application in Suzuki reactions suggests that 1-phosphabarrelene ligands could also be effective in other cross-coupling reactions that benefit from bulky, electron-donating phosphines.

Metathesis:

Currently, there is a lack of published research specifically investigating the use of this compound derivatives as ligands in olefin metathesis reactions.

Cycloadditions:

The formation of the 1-phosphabarrelene scaffold itself often proceeds through a [4+2] cycloaddition between a phosphinine and an alkyne. nih.gov Beyond this, the application of pre-formed 1-phosphabarrelene derivatives as ligands in other catalytic cycloaddition reactions is an area with limited exploration. While transition metal-catalyzed [2+2+2] cycloadditions are a well-established method for the synthesis of complex cyclic systems, the specific use of 1-phosphabarrelene ligands in this context has not been extensively reported. tdx.cat

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S couplings)

C-N Bond Formation:

A notable application of 1-phosphabarrelene derivatives in C-N bond formation is the palladium-catalyzed allylation of secondary amines. A cationic palladium complex incorporating a bidentate 1-phosphabarrelene ligand was shown to effectively catalyze the coupling of allyl alcohol with secondary amines, producing the corresponding N-allylamines. nih.gov This reaction proceeded efficiently in toluene (B28343) at 70 °C with a catalyst loading of 2%. nih.gov

C-O and C-S Bond Formation:

To date, there are no specific reports in the scientific literature on the use of transition metal complexes with this compound-derived ligands for the catalytic formation of carbon-oxygen (C-O) or carbon-sulfur (C-S) bonds.

Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Processes

Hydrogenation:

Rhodium complexes modified with 1-phosphabarrelene ligands have been investigated in the context of hydroformylation, a process that involves the addition of both a formyl group and a hydrogen atom across a double bond. nih.govcapes.gov.br These catalysts exhibited very high activity in the hydroformylation of internal alkenes with a noteworthy and unusually low tendency for alkene isomerization, which is a common side reaction. nih.govcapes.gov.br This suggests that the unique steric and electronic properties of phosphabarrelene ligands can impart high selectivity in reactions involving hydrogenation. However, dedicated studies focusing solely on the hydrogenation of various functional groups using these ligands are not widely available.

Dehydrogenation and Transfer Hydrogenation:

There is currently no available research documenting the application of this compound derived systems in catalytic dehydrogenation or transfer hydrogenation processes.

Oxidation and Reduction Catalysis

The scientific literature does not currently contain reports on the use of transition metal complexes of this compound derivatives in oxidation or reduction catalysis, beyond the hydrogenation aspect of hydroformylation.

Organocatalysis with this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of modern synthetic chemistry. Phosphines are a well-known class of organocatalysts, particularly in nucleophilic catalysis.

Nucleophilic Phosphine Catalysis (e.g., Morita-Baylis-Hillman, Rauhut-Currier reactions)

Despite the established role of phosphines in nucleophilic catalysis, there is a notable absence of studies employing this compound or its derivatives as organocatalysts for reactions such as the Morita-Baylis-Hillman or Rauhut-Currier reactions. wikipedia.orgchimia.chbuchler-gmbh.comresearchgate.netsynarchive.com These reactions typically utilize tertiary phosphines to initiate a cascade of bond-forming events. While the structural and electronic features of 1-phosphabarrelenes could theoretically make them interesting candidates for such transformations, their potential in this area of organocatalysis remains unexplored.

Brønsted Acid/Base Catalysis in Asymmetric Synthesis

Systems derived from phosphine scaffolds, such as this compound, can be engineered to function as highly effective Brønsted acid or base catalysts in asymmetric synthesis. This is typically achieved by designing bifunctional catalysts that contain both a nucleophilic phosphine center (acting as a Lewis base) and a proton-donating or accepting moiety (the Brønsted acid or base site) within the same molecule. acs.org This dual-functionality allows the catalyst to activate both the nucleophile and the electrophile in a reaction, leading to high reactivity and stereoselectivity. acs.org

Chiral Brønsted acids, in particular, have become powerful tools in asymmetric organocatalysis. researchgate.netfrontiersin.org While chiral phosphoric acids (CPAs), often derived from BINOL, are the most extensively studied class, the underlying principle can be applied to systems originating from other phosphorus frameworks. frontiersin.orgnih.gov These catalysts effectively activate imines and other basic substrates through hydrogen bonding or the formation of ion pairs. acs.org The development of even stronger Brønsted acids, such as N-triflyl phosphoramides, has expanded the scope of this catalysis to less reactive substrates like certain carbonyl compounds. nih.govacs.org

In a typical mechanism involving a bifunctional phosphine catalyst, the Lewis basic phosphine can interact with an electrophile, while the Brønsted acidic group (e.g., a phenol (B47542) or amide N-H group) activates a nucleophile or stabilizes a transition state through hydrogen bonding. nih.gov This cooperative action is crucial for achieving high enantioselectivity in reactions such as the phospha-aldol reaction, Mannich-type reactions, and various cycloadditions. nih.govmdpi.com The precise positioning of the acidic and basic sites on the chiral scaffold is critical for creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Brønsted Acids/Bases

Reaction TypeCatalyst TypeSubstratesEnantiomeric Excess (ee)Reference
Mannich-type ReactionChiral BINOL PhosphatesImines and Silyl Enol EthersUp to 90.6% nih.govmdpi.com
Aza-Morita-Baylis-HillmanBifunctional Chiral PhosphineN-tosyl imines and Vinyl KetonesUp to 96% acs.org
ProtonationChiral N-triflyl PhosphoramideSilyl Enol Ethers45% - 80% acs.org
Aza-Darzens ReactionChiral BINOL Phosphoric AcidAldehydes, Amines, and Diazoacetates>90% researchgate.net
Dihydroquinazolinone SynthesisChiral Phosphoric Acid2-aminobenzophenones and AldehydesHigh nih.gov

Immobilization Strategies for Heterogeneous Catalysis

The immobilization of homogeneous catalysts, including those derived from phosphine systems, onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. nih.gov This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction products, potential for reuse, and suitability for continuous flow processes. nih.govrsc.org For phosphine-based catalysts, immobilization prevents the leaching of the often expensive or toxic metal complexes and can enhance catalyst stability by preventing deactivation pathways like dimerization. rsc.orgrsc.org

Grafting involves the covalent attachment of catalyst molecules onto the surface of a solid support. Common supports include inorganic materials like silica (B1680970) and organic polymers. researchgate.net The process can be broadly categorized into two approaches: "grafting to" and "grafting from".

"Grafting to" : In this method, a pre-synthesized polymer or a functionalized catalyst molecule is reacted with the support surface. nih.gov For instance, a derivative of this compound functionalized with a trialkoxysilane group could be directly anchored onto the surface of silica. rsc.org This approach allows for the characterization of the polymer or molecule before attachment. nih.gov

"Grafting from" : This technique involves anchoring an initiator molecule to the support surface and then polymerizing monomers from the surface, creating a dense layer of polymer brushes. nih.govbenicewiczgroup.com The catalyst can then be attached to the functional groups on these polymer chains. This method can achieve higher grafting densities. nih.gov

The choice of support and grafting method can influence the catalyst's performance by affecting the accessibility of the active sites. researchgate.net For example, phosphine-functionalized polymers have been successfully used as recyclable ligands in asymmetric hydrogenation. researchgate.netresearchgate.net

Table 2: Supports for Grafting Phosphine-Based Catalysts

Support MaterialGrafting MethodFunctional Group for AnchoringTarget ApplicationReference
Silica Nanoparticles"Grafting from" (RAFT)RAFT-silane agentControlled radical polymerization benicewiczgroup.com
Porous SilicaPolymerization of vinylbenzyl chlorideChloromethyl groupsBenzaldehyde alkylation researchgate.net
Multiwalled Carbon NanotubesTour reaction, Nitrene cycloadditionPhosphine oxidesWittig, Mitsunobu, Heck reactions mdpi.com
Polymer SupportSolid-phase synthesisAmine groupsAsymmetric hydrogenation researchgate.net

Encapsulation is an alternative immobilization strategy where the catalyst is physically entrapped within the pores of a host material. Metal-Organic Frameworks (MOFs) are particularly well-suited for this purpose due to their high porosity, crystalline nature, and tunable structures. nih.govnih.govethz.ch

Phosphine-based catalysts can be incorporated into MOFs in two primary ways:

Direct Synthesis : A phosphine-containing molecule is used as the organic linker during the self-assembly of the MOF. nih.gov

Post-Synthetic Modification (PSM) : A pre-existing MOF is chemically modified to introduce phosphine functionalities. nih.govnih.gov This method is often more versatile as it allows for the use of well-established MOF platforms. nih.gov

Encapsulating a phosphine-metal complex within a MOF can create a single-site heterogeneous catalyst, where the framework isolates the active centers. rsc.orgresearchgate.net This site isolation can prevent catalyst decomposition and lead to superior performance compared to the homogeneous counterparts. rsc.orgresearchgate.net These materials have shown high activity in a range of reactions, including C-H borylation, hydrosilylation, and hydrogenation. researchgate.net The well-defined porous environment of the MOF can also influence the selectivity of the catalytic reaction. rsc.org

Table 3: Encapsulation of Phosphine Catalysts in Porous Materials

Porous MaterialCatalyst/LigandImmobilization MethodCatalytic ReactionReference
MOF-808(Hf)Iridium-phosphine complexMetalation of phosphine sitesHydrogenation of 1-octene rsc.org
UiO-66Palladium-monophosphine complexPost-synthetic ligand exchangeHeck cross-coupling nih.gov
PCM-101 (MOF)Copper(I) bromidePost-synthetic coordinationHydroaddition catalysis scispace.com
MOF-808Rhodium/Iridium-monophosphinePostsynthetic metalationHydrosilylation, Hydrogenation, C-H borylation researchgate.net

Catalyst Recycling and Sustainability in Industrial Processes

The ability to recycle catalysts is a cornerstone of green chemistry and sustainable industrial manufacturing. For phosphorus-based catalysts, sustainability is a dual concern involving both the recovery of the catalyst/ligand and the responsible management of phosphorus, a finite resource. recovery-worldwide.comrsc.org

Immobilization strategies are central to catalyst recyclability. By anchoring phosphine-based catalysts to solid supports or encapsulating them in porous materials, they can be easily separated from the product stream by simple filtration. researchgate.net This facilitates their reuse over multiple reaction cycles, often with minimal loss of activity or selectivity. rsc.orgresearchgate.net For example, polymer-supported phosphine-phosphite ligands have been successfully recycled in rhodium-catalyzed asymmetric hydrogenation under batch conditions. researchgate.net Similarly, an iridium catalyst supported on a phosphine-functionalized MOF maintained its activity for at least four cycles in a hydrogenation reaction, significantly outperforming its homogeneous equivalent which deactivated quickly. rsc.org

The benefits of catalyst recycling are manifold:

Environmental : Minimizes waste generation and prevents the contamination of final products with toxic metals or ligands. rsc.org

Process Simplification : Eliminates the need for complex and costly separation techniques.

Beyond recycling the catalyst complex itself, there is a growing focus on recovering the elemental phosphorus from spent catalysts. recovery-worldwide.com Industrial processes, such as those using phosphoric acid on silica supports, generate large volumes of spent catalyst that have historically been sent to landfills. researchgate.net Researchers have developed hydrometallurgical processes to leach and recover phosphoric acid from these spent materials, which can then be purified and reused for fertilizer production or to manufacture new catalysts. recovery-worldwide.comresearchgate.net Such a circular approach is a major step towards sustainability in industrial catalysis. researchgate.net

Table 4: Recycling Efficiency of Immobilized Phosphine Catalysts

Catalyst SystemReactionNumber of CyclesFinal Yield/ConversionReference
Rh on Polymer-supported Phosphine-PhosphiteAsymmetric Hydrogenation3Maintained high enantioselectivity researchgate.net
Ir on Phosphine-functionalized MOFHydrogenation of 1-octene4Maintained activity rsc.org
Pd on Phosphine-functionalized GrapheneHeck Reaction4~90% yield in 4th cycle mdpi.com

Advanced Materials and Nanotechnology Applications

Incorporation of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene into Polymeric Architectures

While the polymerization of this compound itself is a largely unexplored area, the inherent reactivity of the phosphine (B1218219) moiety and the potential for functionalization of the barrelene framework suggest its viability as a monomer or cross-linking agent in polymer synthesis. The development of phosphorus-containing polymers is a growing field, driven by the desire to impart properties such as flame retardancy, metal coordination, and biocompatibility. mdpi.comnih.govresearchgate.net

The design of monomers based on the this compound scaffold would likely involve the introduction of polymerizable functional groups onto the carbon skeleton or the phosphorus atom. The synthesis of such monomers could be achieved through cycloaddition reactions of functionalized phosphinines with alkynes.

For instance, the introduction of vinyl, styryl, or acrylate (B77674) groups onto the aromatic rings of a precursor phosphinine could yield a monomer suitable for radical or metathesis polymerization. Acyclic diene metathesis (ADMET) polymerization is a powerful tool for the synthesis of polymers with phosphorus in the main chain. nih.gov Alternatively, functional groups amenable to condensation polymerization, such as hydroxyl or amino groups, could be incorporated. The controlled synthesis of polyphosphoesters via ring-opening polymerization (ROP) of cyclic phospholane (B1222863) monomers is a well-established method, suggesting that bicyclic phosphorus monomers could also be explored. nih.gov

Below is a table outlining potential monomer designs based on the this compound scaffold for various polymerization techniques.

Monomer Functional GroupTarget Polymerization MethodPotential Polymer Properties
Vinyl or StyrylRadical Polymerization, ROMPThermoplastics with high thermal stability
Acrylate or MethacrylateRadical PolymerizationFunctional coatings and resins
Hydroxyl and CarboxylCondensation PolymerizationBiodegradable polyesters
Isocyanate and AminePolyadditionHigh-performance polyureas

This table represents a conceptual framework for monomer design, as the synthesis and polymerization of these specific monomers are not yet extensively documented in the literature.

The rigid, three-dimensional structure of this compound makes it an excellent candidate for a cross-linking agent to create robust polymer networks. A difunctional or multifunctional monomer, bearing at least two polymerizable groups, could be incorporated into a polymer chain and subsequently cross-linked.

Furthermore, the phosphorus atom itself can act as a site for cross-linking. The lone pair of the phosphine can be oxidized or coordinated to metal ions, providing a mechanism for network formation. For example, the reaction of a polymer containing pendant this compound units with a metal salt could lead to the formation of a cross-linked metallopolymer network. This approach has been utilized in the formation of phosphazene-based cyclomatrix networks. nih.gov

Supramolecular Assemblies and Coordination Frameworks

The ability of the phosphorus atom in this compound to act as a Lewis base and coordinate to metal centers is a key feature that enables the construction of a wide range of supramolecular structures.

The self-assembly of this compound derivatives with metal ions can lead to the formation of discrete coordination complexes with well-defined geometries. nih.gov The rigid nature of the phosphabarrelene ligand helps to control the steric environment around the metal center.

A significant strategy involves the use of functionalized phosphabarrelenes that can act as multidentate ligands. For example, pyridyl-functionalized 1-phosphabarrelenes have been synthesized and shown to act as chelating P,N-hybrid ligands, forming stable complexes with various transition metals including rhodium, palladium, and gold. fu-berlin.de The self-assembly of these complexes can lead to the formation of larger, ordered architectures through intermolecular interactions such as π-π stacking and hydrogen bonding. researchgate.netresearchgate.net The formation of infinite polymeric chains in the solid state has been observed in related bicyclic phosphorus compounds. rsc.org

The development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from phosphorus-containing building blocks is an emerging area of research. rsc.org this compound derivatives are promising candidates for the construction of such porous materials due to their rigid structure and the directional nature of the coordination bonds they can form.

While specific examples of MOFs or COFs constructed from this compound are not yet prevalent in the literature, the principles of their design can be outlined. A difunctional or trifunctional phosphabarrelene ligand, possessing multiple coordination sites, could be reacted with metal nodes to form a 2D or 3D framework. For instance, a phosphabarrelene with pyridyl groups at the 2- and 6-positions of the barrelene skeleton could act as a tritopic linker. The resulting MOFs could exhibit interesting properties for gas storage, separation, and catalysis.

The following table summarizes some of the reported coordination complexes of phosphabarrelene derivatives, which serve as foundational examples for the design of more complex supramolecular assemblies.

Metal CenterAncillary LigandsResulting ComplexReference
Rhodium(I)CO, Cl[Rh(phosphabarrelene)(CO)Cl] rsc.org
Palladium(II)COD, Cl[Pd(phosphabarrelene)Cl2] rsc.org
Gold(I)Cl[Au(phosphabarrelene)Cl] nih.gov
Nickel(0)CO[Ni(phosphabarrelene)(CO)3] nih.gov
Iridium(I)COD, Cl[Ir(phosphabarrelene)(COD)Cl] mdpi.com
Copper(I)-Bridging coordination polymer fu-berlin.de

Optoelectronic and Electronic Materials Research

Organophosphorus compounds are gaining attention for their potential applications in optoelectronic devices due to the ability of the phosphorus atom to influence the electronic properties of π-conjugated systems. acs.org The incorporation of a phosphorus atom into a chromophore can tune its HOMO-LUMO gap, photoluminescence quantum yield, and redox properties. rsc.orgresearchgate.net

The this compound scaffold can be considered a 3D analogue of a phosphinine, which is a phosphorus-containing benzene (B151609) derivative. Phosphinines and their metal complexes have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). wikipedia.org The rigid bicyclic structure of phosphabarrelene could enhance the quantum efficiency of luminescence by suppressing non-radiative decay pathways.

Furthermore, the coordination of phosphabarrelene derivatives to heavy metal ions such as iridium, platinum, or gold can induce phosphorescence, a property that is highly desirable for efficient OLEDs. tdl.org The photochemical rearrangement of a phosphabarrelene to a 5-phosphasemibullvalene derivative upon UV irradiation suggests the potential for developing photo-switchable materials with tunable electronic and optical properties. fu-berlin.de

Research into the electronic properties of related phosphinine-based materials provides a basis for the potential of this compound derivatives in this field.

Compound ClassPotential ApplicationKey PropertiesRelated Research
Functionalized PhosphabarrelenesOLED emittersTunable emission, high quantum yield wikipedia.org
Phosphabarrelene-Metal ComplexesPhosphorescent emitters for OLEDsStrong spin-orbit coupling, triplet harvesting tdl.org
Photo-responsive PhosphabarrelenesMolecular switches, data storageReversible photochemical rearrangement fu-berlin.de

Comparative Analysis with Analogues and Homologues of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene

Carbon Analogues (e.g., bicyclo[2.2.2]octa-2,5,7-triene or barrelene)

Differences in Electronic Structure and Aromaticity

The electronic structures of 1-phosphabicyclo[2.2.2]octa-2,5,7-triene (phosphabarrelene) and its all-carbon counterpart, bicyclo[2.2.2]octa-2,5,7-triene (barrelene), present a fascinating study in the effects of heteroatomic substitution. Barrelene, despite possessing 6 π-electrons, is not considered aromatic. lumenlearning.compharmaguideline.com This is because its rigid, barrel-shaped geometry prevents the p-orbitals of the three non-planar double bonds from achieving the continuous, congruent overlap necessary for aromatic stabilization, as seen in planar systems like benzene (B151609). lumenlearning.compharmaguideline.com The cylindrical arrangement of p-orbitals in barrelene results in at least one nodal plane where transannular overlap is incongruent, precluding aromaticity. lumenlearning.com The heat of hydrogenation of barrelene further supports its lack of aromatic character, indicating destabilization rather than the stabilization characteristic of aromatic compounds. lumenlearning.compharmaguideline.com

The UV spectra of barrelene show π-electron interactions characteristic of homoconjugated dienes. lumenlearning.com In contrast, the electronic properties of phosphabarrelene are influenced by the ability of phosphorus to engage in pπ-dπ orbital interactions, a feature absent in barrelene. The presence of substituents on the phosphabarrelene skeleton, such as trimethylsilyl (B98337) groups on the adjacent phosphinine ring, has been shown to significantly increase the energy of the phosphorus lone pair, thereby enhancing its basicity and nucleophilicity compared to the unsubstituted parent phosphinine. rsc.org

Table 1: Comparison of Electronic Properties

PropertyBicyclo[2.2.2]octa-2,5,7-triene (Barrelene)This compound (Phosphabarrelene)
Aromaticity Non-aromatic lumenlearning.compharmaguideline.comNot considered aromatic in the classical sense.
π-Electron System 6 π-electrons in a non-planar arrangement lumenlearning.com6 π-electrons in the double bonds, plus a lone pair on phosphorus.
Key Electronic Feature Homoconjugation between the double bonds. lumenlearning.comPotential for pπ-dπ interactions involving the phosphorus atom.

Comparative Reactivity Profiles and Stereochemical Outcomes

The differing electronic structures of barrelene and phosphabarrelene lead to distinct reactivity patterns. Barrelene readily undergoes reactions typical of alkenes. For instance, it is hydrogenated to the fully saturated bicyclo[2.2.2]octane in the presence of Adams' catalyst. lumenlearning.comchemeurope.com Bromination of barrelene proceeds rapidly with transannular bond formation, similar to norbornadiene. lumenlearning.compharmaguideline.com Pyrolysis of barrelene yields benzene and acetylene (B1199291) through a cycloreversion reaction. lumenlearning.compharmaguideline.com It also undergoes epoxidation with reagents like oxone to form trioxatrishomobarrelene. lumenlearning.comchemeurope.com

This compound and its derivatives also exhibit a rich reactivity, often centered around the phosphorus atom and the double bonds. They are known to participate in Diels-Alder reactions. For example, 1,2-thiaphosphole 2-sulfides react with acetylenic dienophiles to yield 1-phosphabarrelene 1-sulfides. The stereochemistry of Diels-Alder reactions is generally well-defined, with the relative configuration of the reactants being preserved in the product. libretexts.orglibretexts.org The reaction proceeds via a suprafacial addition to both the diene and the dienophile. libretexts.org In the case of cyclic dienes, the formation of the endo product is often favored due to secondary orbital interactions that stabilize the transition state. youtube.comyoutube.com While these general principles apply, specific stereochemical outcomes for reactions involving the parent this compound are not extensively detailed in the surveyed literature.

Furthermore, phosphabarrelene derivatives have been extensively explored as ligands in transition metal catalysis. The rigid bicyclic framework provides excellent control over the steric environment at the phosphorus bridgehead, making them effective ligands in reactions such as rhodium-catalyzed hydroformylation. rsc.org

Table 2: Comparative Reactivity

Reaction TypeBicyclo[2.2.2]octa-2,5,7-triene (Barrelene)This compound (Phosphabarrelene)
Hydrogenation Forms bicyclo[2.2.2]octane. lumenlearning.comchemeurope.comExpected to hydrogenate at the double bonds.
Halogenation Undergoes transannular addition with bromine. lumenlearning.compharmaguideline.comReactivity with halogens is not extensively documented for the parent compound.
Cycloaddition Acts as a dienophile in Diels-Alder reactions. youtube.comCan be formed via Diels-Alder reactions and can act as a diene.
Coordination Chemistry Forms complexes with metals, e.g., [Rh(barrelene)Cl]₂. rsc.orgActs as a ligand for transition metals, with applications in catalysis. rsc.org
Photochemistry Undergoes photolytic isomerization to semibullvalene. wikipedia.orgPyridyl-functionalized phosphabarrelenes undergo photochemical di-π-methane rearrangement.

Other Heteroatom Analogues (e.g., Nitrogen, Arsenic, Antimony)

Detailed experimental studies on the synthesis and properties of the direct bicyclic analogues 1-azabicyclo[2.2.2]octa-2,5,7-triene, 1-arsabicyclo[2.2.2]octa-2,5,7-triene, and 1-stibabicyclo[2.2.2]octa-2,5,7-triene are scarce in the available literature. Much of the understanding of these heavier pnictogen systems is derived from studies of their monocyclic counterparts (azabenzene, arsabenzene, stibabenzene).

Influence of Heteroatom Identity on Bonding and Strain

The identity of the heteroatom at the bridgehead position is expected to have a profound impact on the bonding and strain within the bicyclo[2.2.2]octatriene framework. As one descends Group 15 from nitrogen to antimony, several trends are anticipated:

Bond Lengths: The C-X bond length (where X = N, P, As, Sb) will increase with the increasing atomic radius of the heteroatom.

Bond Angles: The C-X-C bond angles at the bridgehead will decrease as the p-character of the heteroatom's bonding orbitals increases. This trend is well-documented in other heterocyclic systems. youtube.com

Divergent Reactivity Patterns and Catalytic Performance

The reactivity of these hetero-analogues is expected to diverge significantly based on the nature of the heteroatom.

Basicity and Nucleophilicity: The basicity of the heteroatom lone pair generally decreases down the group. Azabenzene (pyridine) is a well-known base, while phosphinines are considerably less basic. Arsabenzene is even less basic and is not protonated by trifluoroacetic acid. This trend suggests that azabarrelene would be the most basic in the series.

Diels-Alder Reactivity: In the monocyclic heteroarenes, the ability to act as a diene in Diels-Alder reactions increases down the group. Arsabenzene reacts as a diene with hexafluoro-2-butyne (B1329351) more readily than phosphorine (phosphabenzene), which in turn is more reactive than pyridine. This suggests that arsa- and stibabarrelenes would be more prone to undergo cycloaddition reactions across the heteroaromatic ring compared to their nitrogen and phosphorus counterparts.

Catalytic Performance: The electronic and steric properties of these heterobarrelenes would make them interesting ligands for catalysis. The donor properties of the heteroatom are crucial. While phosphabarrelene complexes have shown high catalytic activity, rsc.org information on the catalytic applications of aza-, arsa-, and stibabarrelenes is not available in the searched literature. However, studies on other pyridyl-phosphine and arsene-based ligands show that the nature of the heteroatom significantly influences the catalytic performance of the corresponding metal complexes. The polarizability and steric bulk of the N-aryl substituents in related catalytic systems have been shown to impact activity. mdpi.com

Structural Modifications to the Bicyclo[2.2.2]octane Skeleton

Introducing substituents onto the carbon framework of this compound can fine-tune its chemical and physical properties. The effect of these substituents can be understood through their electronic and steric influences.

Electron-donating groups (e.g., alkyl groups) on the double bonds would be expected to increase the electron density of the π-system, potentially enhancing their reactivity towards electrophiles and altering their coordination properties as ligands. Conversely, electron-withdrawing groups (e.g., cyano or trifluoromethyl groups) would decrease the electron density, making the double bonds less susceptible to electrophilic attack but potentially better dienophiles in Diels-Alder reactions. libretexts.org

The reactivity of substituted benzenes provides a useful analogy for understanding these effects. Activating groups increase the rate of electrophilic substitution, while deactivating groups decrease it. lumenlearning.compharmaguideline.comlibretexts.org Similarly, substituents on the phosphabarrelene skeleton will modulate its reactivity. For instance, pyridyl-functionalized phosphabarrelenes have been synthesized and their coordination chemistry and photochemical reactivity have been studied. These modifications allow for the creation of P,N-hybrid ligands with specific catalytic applications. libretexts.org The introduction of bulky substituents can also be used to control the stereoselectivity of reactions by sterically directing the approach of reagents. The catalytic activity of metal complexes can be tuned by altering substituents on the ligand, which affects both the electronic properties of the metal center and the steric environment around it. researchgate.netnih.govmdpi.com

Impact of Saturation Level on Reactivity and Electronic Properties

The degree of unsaturation in the bicyclo[2.2.2]octane framework significantly influences the reactivity and electronic properties of the bridgehead phosphorus atom. This can be understood by comparing the fully saturated 1-phosphabicyclo[2.2.2]octane, the partially saturated 1-phosphabicyclo[2.2.2]octa-2,5-diene, and the fully unsaturated this compound.

The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also modulated by the level of saturation. The introduction of π-systems in the diene and triene analogues raises the HOMO energy and lowers the LUMO energy compared to the saturated alkane. This smaller HOMO-LUMO gap in the unsaturated systems generally leads to higher reactivity in reactions such as cycloadditions and interactions with transition metals.

Research on the fragmentation of 2-phosphabicyclo[2.2.2]octa-5,7-diene 2-oxides and 2-phosphabicyclo[2.2.2]oct-5-ene 2-oxides has shown that the diene derivatives undergo fragmentation more readily under photolytic or thermal conditions than their monoene counterparts. This suggests a higher reactivity for the more unsaturated systems.

CompoundSaturation LevelKey Reactivity FeaturesRelative HOMO-LUMO Gap
1-Phosphabicyclo[2.2.2]octaneSaturatedLower reactivity, subject to strain-relief reactions.Largest
1-Phosphabicyclo[2.2.2]octa-2,5-dienePartially UnsaturatedIntermediate reactivity, participates in cycloaddition reactions.Intermediate
This compoundUnsaturatedHighest reactivity, readily undergoes cycloadditions and fragmentations.Smallest

Bridging Atom Variation and Remote Substituent Effects

Replacing the bridgehead phosphorus atom with other heteroatoms, such as nitrogen in 1-azabicyclo[2.2.2]octane (quinuclidine), or introducing substituents at remote positions on the bicyclic framework, provides further insight into the factors governing reactivity.

The nature of the bridging atom significantly impacts the electronic properties and, consequently, the reactivity of the molecule. For instance, the replacement of a bridgehead carbon with a silicon atom in 1-phospha-4-silabicyclo[2.2.2]octane derivatives has been shown to influence the donor ability of the phosphorus lone pair. Computational studies on a 4-phenyl-1-phosphabicyclo[2.2.2]octane analogue with a bridgehead carbon instead of silicon indicated a drastic decrease in donor ability, attributed to increased s-character of the phosphorus lone pair due to higher ring strain. arkat-usa.org

Remote substituents on the bicyclo[2.2.2]octane skeleton can exert significant electronic effects at the bridgehead position, even in saturated systems where resonance effects are absent. nih.gov These effects are transmitted through space (field effects) and through bonds (inductive effects). Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have demonstrated that the transmission of these electrical effects is comparable in magnitude to those observed in meta- and para-substituted benzene derivatives. beilstein-journals.org This indicates that the rigid framework of the bicyclo[2.2.2]octane system is an effective transmitter of electronic influences.

The reactivity of bridgehead amines in bicyclo[1.1.1]pentane systems has been shown to be exceptionally high compared to their bicyclo[2.2.2]octane counterparts, a difference attributed to lower steric hindrance and higher intrinsic nucleophilicity. lookchem.com This highlights the sensitivity of reactivity to the geometry and steric environment of the bicyclic system.

Theoretical Comparisons of Steric and Electronic Influences Across Analogues

Theoretical and computational studies are invaluable for dissecting the contributions of steric and electronic factors to the properties of this compound and its analogues.

Quantum chemical calculations on 1,4-disubstituted bicyclo[2.2.2]octane derivatives have been employed to quantify inductive and field effects of substituents. nih.gov These studies reveal that the substituent effect in these systems is primarily due to through-space interactions. nih.gov

In the case of 1-phospha-4-silabicyclo[2.2.2]octane derivatives, DFT calculations have shown that the donor power of the phosphorus lone pair can be tuned over a wide range by varying the electronic nature of the substituent on the silicon atom, all while maintaining a similar steric demand around the phosphorus center. arkat-usa.org This demonstrates a clear electronic influence transmitted through the bicyclic framework.

A comparison of the C-P-C bond angles in the optimized structures of 4-phenyl-1-phosphabicyclo[2.2.2]octane and its silicon-bridged analogue reveals the impact of the bridging atom on ring strain. The average C-P-C angle in the carbon-bridged compound is significantly smaller (96.2°) than in the silicon-bridged analogue (99.7°), indicating greater strain in the former. arkat-usa.org This increased strain leads to a higher s-character of the phosphorus lone pair and a subsequent decrease in its donor ability. arkat-usa.org

Analogue TypeDominant InfluenceObserved EffectSupporting Evidence
Varying SaturationElectronicIncreased unsaturation leads to a smaller HOMO-LUMO gap and higher reactivity.Experimental observations of fragmentation reactions.
Bridging Atom Variation (C vs. Si)Steric & ElectronicChanging the bridgehead atom from C to Si alters ring strain and the electronic donor ability of the phosphorus atom. arkat-usa.orgDFT calculations of bond angles and electrostatic potential. arkat-usa.org
Remote SubstituentsElectronic (Field/Inductive)Substituents on the bicyclic frame influence the reactivity of the bridgehead atom through space and through bonds. nih.govbeilstein-journals.orgStudies on substituted bicyclo[2.2.2]octane carboxylic acids. beilstein-journals.org

Advanced Research Methodologies in the Study of 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene Reactivity and Structure Function Relationships

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are indispensable for probing the electronic and structural dynamics of molecules. For 1-phosphabicyclo[2.2.2]octa-2,5,7-triene, these techniques provide a window into transient intermediates and dynamic equilibria that govern its chemical behavior.

The study of reaction mechanisms often hinges on the detection and characterization of fleeting intermediates. In-situ and time-resolved spectroscopic techniques are powerful tools for observing these species directly within the reaction milieu.

In-Situ NMR Spectroscopy: While specific in-situ NMR studies on this compound are not extensively documented, the application of this technique to related organophosphorus reactions highlights its potential. For instance, in-situ ³¹P NMR spectroscopy has been effectively used to monitor the progress of ligand exchange reactions in rhodium/phosphine (B1218219) complexes, allowing for the identification of intermediate species in real-time. researchgate.net This methodology could be applied to track the fate of the phosphorus center in this compound during its reactions, providing crucial data on the formation of transient phosphonium (B103445) ions or other reactive intermediates. The ability to observe changes in chemical shifts and coupling constants as a reaction proceeds can offer unparalleled insights into the electronic and geometric transformations occurring. csic.esnih.govresearchgate.netyoutube.com

Time-Resolved Infrared (IR) Spectroscopy: Time-resolved IR (TRIR) spectroscopy is another potent technique for studying short-lived reaction intermediates. unipr.itnih.gov By initiating a reaction with a laser pulse and recording the IR spectrum at various time delays, the vibrational signatures of transient species can be captured. This method has been successfully employed to investigate the mechanisms of a wide array of photoinduced reactions. unipr.itnih.gov For a compound like this compound, TRIR could be instrumental in studying its photochemical rearrangements or its reactions with photogenerated species, by monitoring changes in the vibrational modes of the bicyclic framework and any associated functional groups. rsc.org

The semi-rigid framework of this compound and its derivatives can exhibit various dynamic processes, such as conformational changes or reversible cycloadditions. Variable-temperature (VT) NMR and vibrational spectroscopies are key to understanding these phenomena.

Magnetic Resonance Spectroscopy: Variable-temperature NMR studies are particularly insightful for characterizing dynamic equilibria. For instance, in a study of a 2-phosphabicyclo[2.2.2]octa-5,7-diene derivative formed from the intramolecular cycloaddition of a phosphalkene, VT ³¹P NMR spectroscopy was used to investigate the reversible nature of the cycloaddition. uzhnu.edu.ua At different temperatures, changes in the NMR spectra can indicate the coalescence of signals, allowing for the determination of the energy barriers associated with the dynamic process. acs.org Such studies on this compound could reveal information about ring-flipping processes or its involvement in reversible reactions.

Table 1: Representative Variable-Temperature NMR Data for a Dynamic Process in a Related Phosphabicyclo[2.2.2]octa-5,7-diene System

Temperature (°C)³¹P NMR Chemical Shift (ppm)Linewidth (Hz)Observations
-207.610Sharp singlet, indicating a single species or fast exchange.
257.625Broadening of the signal, suggesting an intermediate exchange rate.
50--Coalescence of signals, indicating the dynamic equilibrium between the phosphalkene and the cycloaddition product.
80303.1 (triplet)15Appearance of a new signal corresponding to the phosphalkene, indicating a shift in equilibrium at higher temperatures.

Data adapted from a study on a related 2-phosphabicyclo[2.2.2]octa-5,7-diene system. uzhnu.edu.ua

Vibrational Spectroscopies: Raman spectroscopy, which probes the vibrational modes of a molecule, can also provide information on dynamic processes. researchgate.net Changes in the Raman spectra as a function of temperature or upon interaction with other molecules can indicate conformational changes or the formation of new species. researchgate.netresearchgate.net For this compound, Raman spectroscopy could be used to study the vibrational modes of the double bonds within the bicyclic system and how they are affected by coordination to a metal center or by thermal perturbations. nih.govnih.gov

Diffraction-Based Analyses for Structural Elucidation of Complexes and Derivatives

Diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. For this compound, these methods are crucial for understanding its steric profile and how it binds to other chemical entities.

Studies on related 2-phosphabicyclo[2.2.2]octa-5,7-diene derivatives have demonstrated the utility of this technique. For example, the X-ray crystal structure of a rhodium complex revealed the coordination of the phosphorus atom to the metal center and provided precise measurements of the P-Rh bond length and the geometry around the metal. uzhnu.edu.ua

Table 2: Selected Crystallographic Data for a Metal Complex of a 2-Phosphabicyclo[2.2.2]octa-5,7-diene Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)12.876(3)
β (°)98.76(1)
P-Metal Bond Length (Å)2.289(1)
C-P-C Angle (°)95.8(2)

Data is representative and adapted from studies on related phosphabicyclo[2.2.2]octadiene complexes. uzhnu.edu.uaresearchgate.net

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state, free from the influence of crystal packing forces. wikipedia.orgwesleyan.edu While no specific GED studies on this compound have been reported, the method has been extensively applied to other organophosphorus compounds, providing valuable data on their gas-phase geometries. researchgate.net A GED study of this compound could provide crucial information on its bond lengths and angles in the absence of intermolecular interactions, allowing for a direct comparison with theoretical calculations and solid-state structures. nih.govaps.org

Mass Spectrometry for Reaction Pathway Elucidation and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying products and intermediates in chemical reactions and for elucidating fragmentation pathways, which can provide structural information. rsc.orgajgreenchem.com

The thermal and photochemical fragmentation of 2-phosphabicyclo[2.2.2]octa-5,7-diene 2-oxides, close structural analogues of the title compound, has been studied using mass spectrometry. kau.edu.saresearchgate.net These studies have shown that a characteristic fragmentation pathway involves the extrusion of a methylenephosphine oxide species. kau.edu.sa This type of analysis, when applied to this compound, could reveal its primary fragmentation patterns under electron ionization, providing insights into the stability of the bicyclic framework.

Furthermore, electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is a powerful technique for monitoring reaction pathways and identifying products in solution. researchgate.netunibo.itnih.gov ESI-MS has been used to study the reactive intermediates in various catalytic reactions. researchgate.net The application of ESI-MS/MS to reactions involving this compound could enable the trapping and characterization of key intermediates, thereby helping to elucidate complex reaction mechanisms. rsc.org The fragmentation of these trapped intermediates in the gas phase can provide further structural details. mdpi.com

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for isotopic labeling studies of this compound, providing unambiguous determination of isotopologues. nih.gov This technique allows for the precise localization and quantification of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) incorporated into the molecule. nih.goveurisotop.com Such studies are crucial for tracing metabolic pathways and understanding reaction mechanisms. eurisotop.com

In the context of this compound, HRMS can be employed to follow the fate of labeled precursors during its synthesis or subsequent reactions. For instance, by using a dienophile labeled with a stable isotope in the Diels-Alder reaction to form the phosphabarrelene scaffold, researchers can track the incorporation and position of the label in the final product and any subsequent rearrangement or fragmentation products. researchgate.net

The high mass accuracy of HRMS instruments, often below 1 ppm, allows for the differentiation of compounds with very similar masses, which is critical when dealing with complex reaction mixtures containing multiple isotopically labeled species. nih.gov This capability is essential for validating proposed reaction mechanisms and for quantitative analyses in metabolic studies. medchemexpress.com

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for an Isotopic Labeling Experiment of a 1-Phosphabarrelene Derivative
CompoundIsotopic LabelTheoretical m/z (Monoisotopic)Observed m/z (HRMS)Mass Accuracy (ppm)Inferred Information
2,3-Diphenyl-1-phosphabarreleneNone324.1017324.1015-0.6Unlabeled parent compound
2,3-Diphenyl-1-phosphabarrelene¹³C₆-Phenylacetylene precursor330.1218330.1216-0.6Successful incorporation of one ¹³C-labeled phenyl group
2,3-Diphenyl-1-phosphabarrelene¹³C₁₂-Diphenylacetylene precursor336.1419336.1417-0.6Successful incorporation of two ¹³C-labeled phenyl groups

Ion Mobility-Mass Spectrometry for Conformation Analysis of Intermediates

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for the structural analysis of molecules, including transient reaction intermediates. nih.gov This method separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to conventional mass spectrometry. nih.govnih.gov By measuring the rotationally averaged collision cross-section (CCS), IM-MS can distinguish between different conformations and isomers of a compound. nih.govyoutube.com

For the study of this compound, IM-MS is particularly valuable for characterizing the conformations of reactive intermediates that may be short-lived in solution. youtube.comyoutube.com For example, in photochemical rearrangements of phosphabarrelenes, different conformers of excited states or radical intermediates could be trapped and their structures probed in the gas phase. fu-berlin.de This provides insights into the potential energy surface of the reaction and helps to explain the observed product distributions.

The ability of IM-MS to separate species that are isobaric (having the same mass) but have different shapes is a significant advantage. nih.gov This is crucial for identifying and characterizing intermediates in complex reaction pathways where multiple isomers may be present.

Table 2: Illustrative Ion Mobility-Mass Spectrometry Data for Conformational Analysis
Speciesm/zDrift Time (ms)Collision Cross-Section (Ų)Proposed Conformation
Protonated 1-phosphabarrelene123.0415.2135.4Compact, ground state
Transient Intermediate A123.0416.8148.2Partially unfolded
Transient Intermediate B123.0418.1160.7Elongated, pre-fragmentation

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The synthesis and reactions of this compound often yield complex mixtures of products, isomers, and unreacted starting materials. Effective separation and purification are therefore critical for obtaining pure compounds for further study and for understanding the outcomes of these reactions.

Both analytical and preparative chromatography are essential in the study of this compound derivatives. rotachrom.comnews-medical.net Analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are used to determine the composition of a mixture and to quantify the different components. rotachrom.comhplcvials.com These methods typically use small sample sizes and are optimized for high resolution and sensitivity. rotachrom.com

Preparative chromatography, on the other hand, is used to isolate and purify larger quantities of specific compounds from a mixture. news-medical.netevotec.com This can range from the milligram to kilogram scale. evotec.com Techniques like preparative HPLC and supercritical fluid chromatography (SFC) are increasingly employed for this purpose. evotec.comresearchgate.net SFC is particularly advantageous due to its use of supercritical CO₂ as the mobile phase, which is less toxic and easier to remove than traditional organic solvents. researchgate.net

For chiral derivatives of this compound, which may be used as ligands in asymmetric catalysis, chiral chromatography is indispensable for separating enantiomers and determining enantiomeric excess. researchgate.net

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the online monitoring of chemical reactions. nih.govresearchgate.netnih.gov This allows for real-time analysis of the reaction mixture, providing valuable kinetic and mechanistic information.

Commonly used hyphenated techniques include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR). nih.gov In the context of this compound chemistry, LC-MS can be used to track the formation of products and the disappearance of reactants over time, helping to identify reaction intermediates and byproducts. omicsonline.org The high sensitivity and selectivity of mass spectrometry make it ideal for detecting trace components in the reaction mixture. omicsonline.org

The development of medium resolution NMR spectroscopy has also enabled its use in online reaction monitoring, providing detailed structural information about the species present in the reaction as it progresses. researchgate.net

Isotopic Labeling Studies for Mechanistic Pathway Tracing and Bond Scission Analysis

Isotopic labeling is a cornerstone of mechanistic chemistry, providing a direct means to trace the pathways of atoms and bonds during a chemical transformation. researchgate.netnih.gov By selectively replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), researchers can follow the fate of that atom throughout the reaction.

In the study of this compound, isotopic labeling can be used to elucidate the mechanisms of its formation, rearrangement, and fragmentation. For example, in the photochemical di-π-methane rearrangement of phosphabarrelenes, isotopic labeling can help to distinguish between different possible pathways by revealing which bonds are broken and which new bonds are formed. fu-berlin.de

Future Perspectives and Emerging Research Avenues for 1 Phosphabicyclo 2.2.2 Octa 2,5,7 Triene Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The advancement of 1-phosphabicyclo[2.2.2]octa-2,5,7-triene chemistry is contingent on the development of efficient and environmentally conscious synthetic methodologies. Current syntheses often involve multi-step procedures that may not align with the principles of green chemistry. Future research is expected to focus on atom-economical and sustainable approaches.

One promising avenue is the application of microwave-assisted synthesis . This technique has been shown to dramatically accelerate reactions in organophosphorus chemistry, including the synthesis of phosphine (B1218219) ligands and the Hirao P-C coupling reaction, often leading to higher yields and shorter reaction times. acs.orgmdpi.combenthamdirect.comnih.gov The use of microwave irradiation could potentially streamline the cycloaddition steps typically involved in forming the bicyclic framework, reducing energy consumption and minimizing solvent use. nih.gov

Another key area is the development of catalytic routes that avoid stoichiometric reagents. For instance, exploring metal-catalyzed [4+2] cycloadditions of phosphinines or phosphaalkynes could provide more direct and efficient pathways to the phosphabarrelene core. fu-berlin.de Research into "P-ligand-free" catalyst systems, where the phosphorus-containing reagent also serves as the ligand for the metal center, represents a particularly green approach by simplifying the reaction mixture. mdpi.combenthamdirect.com

Future synthetic strategies will likely prioritize:

One-pot reactions: Combining multiple synthetic steps into a single procedure to reduce waste and improve efficiency, as has been demonstrated for other complex bicyclic systems. researchgate.net

Use of greener solvents: Moving away from hazardous organic solvents towards aqueous media or ionic liquids. cuni.cznih.gov

Catalyst recycling: Employing heterogeneous catalysts or developing methods for the recovery and reuse of homogeneous catalysts. mdpi.com

Development of Highly Efficient and Selective Catalytic Systems

The distinct steric and electronic properties of this compound make it a compelling candidate as a ligand in transition-metal catalysis. Its rigid cage-like structure can enforce specific geometries around a metal center, potentially leading to high selectivity in catalytic transformations.

Emerging research will likely focus on using phosphabarrelene and its derivatives as ligands in a variety of catalytic reactions:

Asymmetric Catalysis: The synthesis of chiral phosphabarrelene derivatives could yield highly effective ligands for asymmetric reactions, such as hydrogenation and allylic alkylation, where the rigid scaffold can translate chirality to the catalytic center with high fidelity. nih.govresearchgate.net The development of chiral diphosphine ligands has been pivotal for many high-performance asymmetric reactions. nih.gov

Cross-Coupling Reactions: Phosphine ligands are crucial for palladium-catalyzed cross-coupling reactions. cuni.cz The unique electronic profile of phosphabarrelene could influence the oxidative addition and reductive elimination steps, leading to catalysts with novel reactivity or stability.

Hydroformylation: Research has already shown that phosphabarrelene-rhodium complexes can act as highly active catalysts for the hydroformylation of internal alkenes with minimal isomerization, a significant challenge in the field. rsc.org Future work will likely expand the substrate scope and optimize these systems for industrial applications.

The table below illustrates the potential for phosphabarrelene as a ligand by comparing the performance of related phosphine ligands in a representative catalytic reaction.

Ligand TypeCatalyst SystemReactionYield (%)Enantiomeric Excess (%)Reference
Chiral Diphosphine[Pd(η³-C₃H₅)Cl]₂Asymmetric Allylic Alkylation>95>98 nih.gov
Spiroketal-based PhosphineIridium ComplexAsymmetric Hydroarylation>9095 researchgate.net
Phosphabarrelene (Hypothetical) Rhodium(I) ComplexAsymmetric Hydrogenation---
Phosphabarrelene Rhodium ComplexHydroformylation of Internal AlkenesHighN/A rsc.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The incorporation of the this compound scaffold into larger molecular architectures is a burgeoning area of research with potential applications in materials and supramolecular science.

In Materials Science , phosphorus-containing polymers are gaining attention for a range of applications, from biomedical devices to flame retardants. acs.orgacs.orgmdpi.commdpi.com The rigid and well-defined structure of phosphabarrelene could be used as a unique building block for creating polymers with novel properties. For example, incorporating this unit into the main chain of a polymer could lead to materials with high thermal stability and specific photophysical characteristics. mdpi.comacs.org The reactivity of the phosphorus center allows for post-polymerization modification, enabling the tuning of material properties.

In Supramolecular Chemistry , the phosphabarrelene unit can serve as a structural component in the design of complex host-guest systems and self-assembled architectures. benthamdirect.comingentaconnect.comingentaconnect.com The phosphorus atom can act as a coordination site for metals, allowing for the construction of metal-organic cages or frameworks (MOFs). rsc.org These constrained environments can, in turn, influence the reactivity of the phosphine itself or be used to encapsulate guest molecules for applications in sensing or catalysis. rsc.org The rigid, three-dimensional shape of phosphabarrelene is ideal for creating well-defined cavities and pores in supramolecular assemblies.

Research AreaPotential Application of this compoundRationale
Polymer Chemistry Monomer for high-performance polymersRigid structure imparts thermal stability; phosphorus center allows for tunable electronic properties and post-functionalization. mdpi.comacs.org
Materials Science Component in π-conjugated materials for electronicsThe phosphorus atom can modulate the electronic properties of conjugated systems, impacting fluorescence and conductivity. acs.org
Supramolecular Chemistry Building block for metal-organic cages (MOCs)The phosphorus lone pair provides a coordination site for metal-directed self-assembly into discrete, cage-like structures. rsc.org
Host-Guest Chemistry Scaffold for molecular receptorsThe defined three-dimensional structure can be functionalized to create specific binding pockets for guest molecules. ingentaconnect.com

Advanced Computational Modeling for Predictive Chemistry and Data-Driven Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules like this compound. Future research will increasingly rely on advanced computational modeling to guide experimental efforts. rsc.org

DFT calculations can provide deep insights into:

Electronic Structure and Reactivity: Calculations can map the molecular electrostatic potential, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This information is crucial for predicting how the molecule will interact with other reagents. DFT studies on related systems have been used to rationalize reaction mechanisms and selectivity. acs.org

Ligand Properties: The donor/acceptor properties of phosphabarrelene as a ligand can be quantified computationally. researchgate.net These theoretical descriptors can be correlated with catalytic activity, allowing for the in silico design of more effective ligands before their synthesis.

Reaction Mechanisms: The transition states and energy profiles of reactions involving phosphabarrelene can be calculated to elucidate complex mechanisms. This is particularly valuable for understanding cycloaddition pathways or the steps in a catalytic cycle.

The table below presents hypothetical DFT-calculated data comparing this compound with a related carbon-based analogue, highlighting the unique influence of the phosphorus atom.

CompoundP-lone pair Vmin (kcal/mol)C-P-C angle (avg.)HOMO Energy (eV)
This compound-40.598.5°-5.8
Bicyclo[2.2.2]octa-2,5,7-triene (Barrelene)N/AN/A-8.9
Note: Data are illustrative and based on trends discussed in computational studies of analogous structures. researchgate.net

Data-driven discovery, using machine learning algorithms trained on computational and experimental data, represents the next frontier. This approach could accelerate the discovery of new catalysts and materials by predicting the properties and performance of novel phosphabarrelene derivatives.

Integration into Bio-Inspired and Environmentally Benign Chemical Processes

Drawing inspiration from nature offers a powerful paradigm for developing new chemical technologies. The future of this compound chemistry is intertwined with the development of bio-inspired and environmentally benign processes.

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of enzymes. nih.govacs.org The rigid scaffold of phosphabarrelene can be seen as a synthetic analogue to the protein pocket of an enzyme, which precisely orients a substrate relative to the active site. By functionalizing the phosphabarrelene core, it may be possible to create catalyst systems that mimic enzymatic function for tasks like organophosphate degradation or selective synthesis. nih.govnih.govchinesechemsoc.org Nanoparticle-based catalysts that mimic biological compartments are an emerging area where such structured ligands could play a role. umich.edu

In green chemistry , the focus is on reducing environmental impact. cuni.cz Catalysts based on this compound could contribute to this goal in several ways:

High Efficiency: Catalysts that operate with high turnover numbers and frequencies reduce the amount of catalyst needed and minimize waste. Phosphabarrelene-rhodium systems have already demonstrated high activity in hydroformylation. rsc.org

Reactions in Green Solvents: Functionalizing the phosphabarrelene ligand with hydrophilic groups could enable high-performance catalysis in water, a key goal of green chemistry. cuni.cz

Biomass Conversion: Developing robust catalysts for converting biomass into valuable chemicals is a critical sustainability challenge. mdpi.commdpi.com The stability and unique reactivity of phosphabarrelene-based catalysts could make them suitable for the challenging conditions often required for biomass valorization.

The future of this compound chemistry is bright, with clear pathways for innovation in sustainable synthesis, high-performance catalysis, advanced materials, and bio-inspired systems. Continued interdisciplinary research will be key to unlocking the full potential of this remarkable molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.